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  • Product: tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate
  • CAS: 1369138-78-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of tert-Butyl 4-(morpholin-3-yl)piperidine-1-carboxylate in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift away from planar, sp2-hybridized aromatic systems toward stereochemically rich, sp3-hybridized scaffolds has become a cornerstone of successful drug design...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from planar, sp2-hybridized aromatic systems toward stereochemically rich, sp3-hybridized scaffolds has become a cornerstone of successful drug design. tert-Butyl 4-(morpholin-3-yl)piperidine-1-carboxylate (CAS: 1369138-78-2) represents a highly privileged bis-heterocyclic building block that perfectly aligns with this paradigm. By combining a piperidine spacer with a morpholine pharmacophore—and utilizing orthogonal nitrogen protecting group strategies—this scaffold enables the rapid, divergent synthesis of complex therapeutics. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and step-by-step synthetic workflows for its application in targeted drug discovery (such as kinase and GPCR inhibitors).

Structural Elucidation & Physicochemical Profiling

The exact chemical structure of tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate consists of two saturated, six-membered heterocycles:

  • The Piperidine Core: The nitrogen at position 1 (N1) is protected by a tert-butyloxycarbonyl (Boc) group. This carbamate linkage is stable to basic and nucleophilic conditions but highly labile to acidic environments.

  • The Morpholine Core: Attached at its C3 position to the C4 position of the piperidine ring. Crucially, the morpholine nitrogen (N4) remains an unprotected secondary amine.

The "Escape from Flatland" Rationale

The clinical success of a drug candidate is heavily correlated with its Fraction of sp3 carbons (Fsp3) . Higher Fsp3 values generally translate to improved aqueous solubility, reduced off-target promiscuity, and lower melting points [1]. This specific scaffold boasts an exceptionally high Fsp3, making it an ideal starting point for lead optimization.

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors of the unfunctionalized scaffold:

PropertyValueStructural Implication
Chemical Formula C14H26N2O3Provides a low-molecular-weight starting point for fragment-based design.
Molecular Weight 270.37 g/mol Leaves ~230 Da of "budget" for further functionalization before hitting the Lipinski limit.
Fsp3 (Fraction sp3) 0.93 (13/14 carbons)Exceptionally high 3D character; minimizes planar π-stacking aggregation [1].
H-Bond Donors 1The free secondary amine on the morpholine ring.
H-Bond Acceptors 5Enhances aqueous solubility and provides multiple kinase hinge-binding vectors.
Orthogonal Reactivity Yes (Boc vs. Free NH)Allows sequential, site-specific functionalization without cross-reactivity.

Synthetic Methodologies & Workflows

The true value of this scaffold lies in its orthogonal reactivity . The unprotected morpholine nitrogen can be functionalized first under basic or transition-metal-catalyzed conditions. Subsequently, the Boc group can be cleaved under acidic conditions to reveal the piperidine nitrogen for a second, distinct functionalization.

Protocol A: N-Arylation of the Morpholine Core (Buchwald-Hartwig Amination)

The morpholine nitrogen is sterically hindered due to the adjacent C3-linkage to the piperidine ring. Therefore, standard SNAr conditions often fail. A palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos) is required to facilitate reductive elimination and prevent unwanted β-hydride elimination [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate (1.0 equiv), the desired aryl bromide (1.1 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and XPhos (5.0 mol%).

  • Solvent & Reaction: Suspend the mixture in anhydrous, degassed toluene (0.2 M). Heat the reaction to 90 °C for 12–18 hours.

  • Causality of Base Choice: NaOtBu is chosen over weaker bases (like Cs2CO3) because the steric bulk of the morpholine requires a strong base to efficiently deprotonate the amine upon coordination to the Pd(II) center.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the 271 m/z[M+H]+ peak and the appearance of the product mass confirms conversion. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: Boc Deprotection and Piperidine Functionalization

Once the morpholine is functionalized, the piperidine nitrogen must be unmasked.

Step-by-Step Methodology:

  • Acidic Cleavage: Dissolve the intermediate in anhydrous dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (10 equiv).

  • Causality of Acid Choice: HCl in dioxane is preferred over Trifluoroacetic Acid (TFA). TFA generates a tightly bound trifluoroacetate salt that can interfere with downstream basic amide couplings. HCl generates a volatile byproduct (isobutylene gas and CO2), driving the reaction forward entropically and leaving a clean hydrochloride salt.

  • Validation: Stir at room temperature for 2 hours. Complete consumption of the starting material is validated by TLC (ninhydrin stain positive for the newly formed secondary amine).

  • Evaporation & Next Step: Concentrate under reduced pressure. The resulting amine hydrochloride can be directly subjected to standard amide coupling (e.g., R-COOH, HATU, DIPEA in DMF) or reductive amination.

SyntheticWorkflow A tert-Butyl 4-(morpholin-3-yl) piperidine-1-carboxylate (Starting Scaffold) B Morpholine N-Functionalization (Buchwald-Hartwig) A->B Ar-X, Pd-cat Base, Heat C N-Aryl/Alkyl Intermediate (Boc-Protected) B->C D Boc Deprotection (Acidic Cleavage) C->D HCl/Dioxane or TFA/DCM E Piperidine N-Functionalization (Amide Coupling) D->E R-COOH, HATU DIPEA F Final Bis-Heterocyclic Therapeutic Candidate E->F

Figure 1: Orthogonal synthetic workflow for the divergent functionalization of the bis-heterocyclic scaffold.

Applications in Targeted Therapeutics

The morpholine ring is a deeply established pharmacophore in oncology, particularly as a hinge-binding motif for lipid kinases such as Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [3]. The oxygen atom of the morpholine acts as a critical hydrogen-bond acceptor for the backbone amide of valine residues in the kinase hinge region.

By utilizing tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate, medicinal chemists can anchor the morpholine into the ATP-binding pocket, while the attached piperidine ring acts as a rigid, sp3-rich vector to project functional groups out toward the solvent-exposed channel or into adjacent affinity pockets. This dual-action structural logic is vital for achieving isoform selectivity (e.g., PI3Kα vs. PI3Kδ) while maintaining excellent pharmacokinetic profiles.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target for Morpholine Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 (Secondary Target) AKT->mTOR Downstream Signaling Survival Cell Survival & Proliferation mTOR->Survival Translation/Growth

Figure 2: PI3K/mTOR signaling cascade illustrating the primary therapeutic targets for morpholine derivatives.

References

  • Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. 2009;52(21):6752-6756. URL:[Link]

  • Felsing, D. E., et al. "Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine." Bioorganic & Medicinal Chemistry Letters. 2019;29(8):965-969. URL:[Link]

  • Wu, P., Hu, Y. "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." Current Medicinal Chemistry. 2012;19(19):3187-3202. URL:[Link]

Exploratory

The Strategic Application of tert-Butyl 4-(morpholin-3-yl)piperidine-1-carboxylate in Modern Medicinal Chemistry

Executive Summary The transition from flat, sp2-hybridized molecules to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. Increasing the fraction of sp3-hybridized carbons (Fsp3) c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized molecules to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates directly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity[1]. Within this context, tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate (CAS: 1369138-78-2) emerges as a highly privileged bis-heterocyclic building block.

By fusing a morpholine ring—a classic hydrogen-bond accepting pharmacophore—with a rigid, Boc-protected piperidine scaffold, this compound provides an orthogonal synthetic handle for the rapid elaboration of fragment-based libraries and targeted kinase inhibitors. This technical guide explores the physicochemical profiling, structural rationale, and validated synthetic workflows for integrating this specific scaffold into advanced drug discovery programs.

Physicochemical Profiling & Registry Data

Before deploying any building block in a synthetic campaign, establishing a rigorous physicochemical profile is mandatory. The data below summarizes the core metrics of tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate, ensuring accurate stoichiometric calculations and predictive modeling for downstream pharmacokinetics[2].

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1369138-78-2Unique identifier for procurement and IP landscaping.
Chemical Formula C14H26N2O3Defines the exact atomic composition for mass spectrometry.
Molecular Weight 270.37 g/mol Optimal low-MW fragment, leaving ample room for elaboration without violating Lipinski's Rule of 5.
MDL Number MFCD22033058Required for cross-referencing in chemical inventory databases.
Exact Mass [M+H]+ m/z 271.20Critical for LC-MS reaction monitoring and self-validation.
Fsp3 Fraction 0.93Exceptionally high sp3 character, driving 3D vector projection and improving target selectivity[1].

Structural Rationale: The Causality of the Scaffold

The architecture of CAS 1369138-78-2 is not arbitrary; it is a meticulously designed system that solves several medicinal chemistry challenges simultaneously[3]:

  • The Morpholine Pharmacophore (Hinge Binding): The morpholine ring is a staple in kinase inhibitor design (particularly for PI3K and mTOR). The oxygen atom acts as a critical hydrogen bond acceptor, typically interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα)[4]. The secondary amine at the 4-position of the morpholine allows for direct vectoring into the affinity pocket.

  • The Piperidine Core (Solvent Channel Projection): The piperidine ring modulates the overall basicity (pKa) of the molecule. By projecting outward from the kinase hinge into the solvent-exposed channel, it enhances aqueous solubility and provides a vector for attaching pharmacokinetic-modulating groups[3].

  • Boc Protection (Orthogonal Reactivity): The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is the linchpin of this building block's utility. It completely deactivates the piperidine nitrogen, forcing incoming electrophiles (e.g., aryl halides or acid chlorides) to react exclusively with the more sterically hindered morpholine nitrogen. This orthogonality prevents the formation of complex, inseparable mixtures[5].

Experimental Workflows & Self-Validating Protocols

To harness this building block, chemists must execute a two-stage orthogonal functionalization. The protocols below are engineered as self-validating systems, ensuring that each step provides clear analytical feedback before progression.

Protocol 1: Selective N-Arylation of the Morpholine Ring (SNAr)

Objective: To couple a heteroaryl chloride to the morpholine nitrogen while keeping the piperidine Boc group intact. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile. Anhydrous conditions prevent the premature hydrolysis of the heteroaryl chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate (1.0 eq, 2.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Base Addition: Add DIPEA (3.0 eq, 6.0 mmol) dropwise. Stir for 5 minutes at room temperature to ensure complete homogenization.

  • Electrophile Addition: Slowly add the chosen heteroaryl chloride (e.g., 2-chloro-pyrimidine) (1.1 eq, 2.2 mmol).

  • Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-grade methanol, and analyze via LC-MS. Validation Checkpoint: The starting mass (m/z 271.2) must be completely consumed, replaced by the product mass (e.g., m/z 349.2 for the pyrimidine adduct).

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3 x 20 mL), wash the organic layer with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Boc Deprotection and Piperidine Elaboration

Objective: To unmask the piperidine nitrogen for late-stage functionalization (e.g., amidation). Causality: We select 4M HCl in 1,4-dioxane over Trifluoroacetic acid (TFA) to yield the hydrochloride salt directly, which is highly crystalline and often requires no column chromatography, thereby maximizing throughput[5].

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate from Protocol 1 in minimal dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (10 eq). Stir at room temperature for 2 hours.

  • Self-Validation (Gas Evolution & MS): The reaction is visually validated by the cessation of isobutylene and CO2 gas evolution. LC-MS must show a mass shift of -100 Da (loss of Boc).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure piperidine hydrochloride salt.

  • Late-Stage Amidation: Suspend the salt in DCM, add Triethylamine (TEA) (4.0 eq) to liberate the free base, followed by the addition of an acid chloride or a carboxylic acid pre-activated with HATU. Stir for 4 hours until complete conversion is confirmed by LC-MS.

SyntheticWorkflow A tert-Butyl 4-(morpholin-3-yl) piperidine-1-carboxylate (CAS: 1369138-78-2) B SNAr / Buchwald-Hartwig (Morpholine N-Alkylation) A->B Electrophile, Base, Heat C Boc-Protected Intermediate B->C D Acidic Cleavage (HCl/Dioxane) C->D Deprotection E Piperidine Free Amine (HCl Salt) D->E F Late-Stage Functionalization E->F Electrophile, Coupling Reagent G Final Drug Candidate F->G

Caption: Synthetic workflow for orthogonal functionalization of the bis-heterocyclic scaffold.

Target Application: The PI3K/Akt/mTOR Pathway

The most prominent application of the morpholine-piperidine scaffold is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, survival, and metabolism that is frequently hyperactivated in human cancers.

Drugs like Pictilisib (GDC-0941) and Gedatolisib heavily rely on morpholine or piperazine/piperidine derivatives to achieve their potency[4]. When derivatives of CAS 1369138-78-2 enter the kinase domain, the morpholine oxygen forms a critical hydrogen bond with the hinge region, while the elaborated piperidine ring extends into the solvent-exposed region, allowing chemists to tune the molecule's pharmacokinetic profile without disrupting target affinity[4].

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K (Hinge Region) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates CellSurvival Cell Survival mTOR->CellSurvival Promotes Inhibitor Morpholine-Piperidine Inhibitor Inhibitor->PI3K Competitive Inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by morpholine-containing kinase inhibitors.

Conclusion

The compound tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate (CAS: 1369138-78-2) is far more than a simple reagent; it is a strategically designed vector for exploring 3D chemical space. By leveraging its orthogonal reactivity—protecting the piperidine while functionalizing the morpholine—medicinal chemists can rapidly generate highly potent, target-selective libraries. Strict adherence to the self-validating protocols outlined in this guide ensures high-fidelity synthesis, accelerating the journey from hit identification to lead optimization.

References

  • molaid.com - tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate - CAS号. Retrieved from: [Link][2]

  • Monash University - PI3 kinase and inhibitors: targeting isoform selectivity. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors. Retrieved from: [Link][4]

  • ChemRxiv - Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from: [Link][1]

  • National Institutes of Health (NIH) - Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. Retrieved from:[Link][5]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Executive Summary In modern drug discovery, the transition from planar, aromatic-heavy molecules to sp3-rich architectures is a proven strategy for improving clinical success rates. The compound tert-butyl 4-morpholin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, aromatic-heavy molecules to sp3-rich architectures is a proven strategy for improving clinical success rates. The compound tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS: 1369138-78-2)[1] serves as a highly versatile, sp3-hybridized diamine scaffold. By incorporating both a morpholine and a piperidine ring, this building block provides dual sites for orthogonal functionalization. The tert-butyloxycarbonyl (Boc) group strategically masks the piperidine nitrogen, allowing chemists to selectively functionalize the morpholine secondary amine before advancing the molecule through the lead optimization pipeline.

This whitepaper provides an authoritative breakdown of the scaffold's physicochemical properties, mass spectrometry (MS) characterization, and field-proven synthetic protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Exact Mass Analysis

Rigorous analytical validation requires a precise understanding of a scaffold's mass characteristics[2]. While the average molecular weight is used for stoichiometric calculations during reaction setup, the monoisotopic exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS)[3].

Table 1: Physicochemical and Mass Spectrometry Profile

ParameterValue
Chemical Name tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate
CAS Registry Number 1369138-78-2[4]
Molecular Formula C14H26N2O3[5]
Average Molecular Weight 270.37 g/mol [6]
Monoisotopic Exact Mass 270.1943 Da[7]
Protonated Mass [M+H]+ 271.2016 Da
Primary MS/MS Fragments 215.1390 Da, 171.1492 Da

Causality Insight: The exact mass (270.1943 Da) differs from the molecular weight (270.37 g/mol ) because the exact mass is calculated using only the most abundant isotopes of each element (e.g., ^12C, ^1H, ^14N, ^16O), whereas the molecular weight accounts for the natural isotopic distribution (including ^13C) found in bulk material[2].

Mass Spectrometry (MS) Characterization

When characterizing tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate via Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization in positive mode (ESI+), the protonated parent ion[M+H]+ is expected at m/z 271.2016 .

During tandem mass spectrometry (MS/MS), the Boc protecting group exhibits a highly predictable and diagnostic fragmentation pattern. This pattern acts as an internal validation mechanism when confirming the successful incorporation of the scaffold into a larger library:

  • Loss of Isobutylene: The parent ion readily loses an isobutylene neutral (-56.06 Da) to form a carbamic acid intermediate at m/z 215.1390 .

  • Decarboxylation: The unstable carbamic acid rapidly loses carbon dioxide (-43.99 Da), yielding the protonated free amine at m/z 171.1492 .

  • Concerted Cleavage: Higher collision energies can induce a direct, concerted loss of the entire Boc group (-100.05 Da), directly yielding the m/z 171.1492 fragment.

MS_Fragmentation Parent [M+H]+ C14H27N2O3+ m/z 271.2016 Frag1 [M+H - C4H8]+ C10H19N2O3+ m/z 215.1390 Parent->Frag1 - Isobutylene (-56.06 Da) Frag2 [M+H - Boc]+ C9H19N2O+ m/z 171.1492 Parent->Frag2 Direct Boc Loss (-100.05 Da) Frag1->Frag2 - CO2 (-43.99 Da)

Figure 1: ESI-MS/MS fragmentation pathway of the protonated scaffold.

Synthetic Utility & Experimental Protocols

The strategic value of this scaffold lies in its orthogonal reactivity. The unprotected morpholine nitrogen can be functionalized first (e.g., via SNAr with an aryl halide or reductive amination with an aldehyde). Following this, the Boc group must be removed to expose the piperidine nitrogen for subsequent coupling.

Self-Validating Protocol: Boc Deprotection via TFA/DCM

Mechanistic Causality: Trifluoroacetic acid (TFA) is utilized because its high acidity efficiently protonates the carbamate oxygen[8]. This protonation destabilizes the complex, driving the expulsion of a tert-butyl cation and leaving a carbamic acid intermediate[9]. The carbamic acid spontaneously decarboxylates, releasing CO2 gas[10]. Dichloromethane (DCM) is selected as the co-solvent because it is non-polar, aprotic, and effectively solubilizes both the organic substrate and the TFA without participating in undesired side reactions[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate (1.0 eq, ~0.2 M concentration) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar[8].

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: The initial protonation is exothermic; cooling prevents the highly reactive tert-butyl cation from polymerizing or alkylating electron-rich moieties on the substrate[9].

  • Acid Addition: Slowly add TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[8].

  • Reaction & Physical Validation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours[8],[11]. Self-Validation: The visible evolution of gas bubbles (CO2) serves as a physical indicator that decarboxylation is actively occurring[10].

  • Analytical Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the parent mass (e.g., m/z 271.2) is entirely consumed and the deprotected free amine mass (e.g., m/z 171.1) becomes the base peak.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove DCM and excess volatile TFA[11]. To neutralize the resulting trifluoroacetate salt, partition the crude residue between ethyl acetate and saturated aqueous NaHCO3[11]. Extract the aqueous layer, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free piperidine amine ready for the next synthetic step.

Application in Drug Discovery & Lead Optimization

Integrating the morpholine-piperidine motif into a drug candidate significantly increases its Fraction of sp3 carbons (Fsp3). A high Fsp3 is heavily correlated with improved clinical outcomes due to enhanced aqueous solubility, reduced off-target toxicity (by minimizing planar stacking with DNA or cytochromes), and superior metabolic stability compared to flat, aromatic rings.

The workflow below illustrates how this scaffold is systematically advanced from a raw building block into a fully optimized lead compound.

Drug_Discovery_Workflow S1 Step 1: Morpholine Functionalization (SNAr or Reductive Amination) S2 Step 2: Boc Deprotection (TFA / DCM, 0 °C to RT) S1->S2 Intermediate Validation (LC-MS) S3 Step 3: Piperidine Functionalization (Amide Coupling / Alkylation) S2->S3 Free Piperidine Amine Generation S4 Step 4: ADME & in vitro Profiling (Lead Optimization) S3->S4 Final Compound Isolation

Figure 2: Orthogonal functionalization workflow for the morpholine-piperidine scaffold.

References

  • PubChem (National Center for Biotechnology Information). "Computed Properties for C14H26N2O3". Retrieved from:[Link]

  • AA Blocks. "Product Index - tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate (CAS 1369138-78-2)". Retrieved from:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection Mechanisms". Retrieved from:[Link]

Sources

Exploratory

Advanced Pharmacophore Modeling: Vectorization and Pocket Probing Using the tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate Scaffold

Executive Summary Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich three-dimensional architectures[1]. This "escape from flatland" impr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich three-dimensional architectures[1]. This "escape from flatland" improves target selectivity, aqueous solubility, and overall clinical success rates. Among the most privileged of these 3D architectures are hybrid heterocyclic systems combining the basicity-tuning properties of morpholine with the rigid vectorization of piperidine[2].

This technical guide explores the in-depth pharmacophore modeling of tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS: 1369138-78-2)[3][4]. While the tert-butyloxycarbonyl (Boc) group is traditionally viewed merely as a synthetic protecting group, in the context of in silico modeling and fragment-based drug discovery (FBDD), it serves as a critical transient pharmacophore. It allows computational chemists to map lipophilic specificity pockets before committing to downstream functionalization.

Structural Rationale & Physicochemical Profiling

The selection of a morpholine-piperidine hybrid scaffold is driven by precise physicochemical causality. Piperidine is a ubiquitous structural vector, but its high basicity (pKa ~11.1) can lead to hERG toxicity and poor membrane permeability[2].

By incorporating a morpholine ring at the 4-position of the piperidine, the electronic landscape of the molecule is fundamentally altered. The electron-withdrawing oxygen atom in the morpholine ring lowers the basicity of the adjacent nitrogen (pKa ~8.4), bringing it closer to physiological blood pH[2][5]. This modification significantly enhances blood-brain barrier (BBB) permeability and metabolic stability against cytochrome P450-mediated oxidation[5].

Quantitative Scaffold Comparison

The following table summarizes the causal relationship between structural modifications and resulting physicochemical properties, establishing the baseline parameters for our pharmacophore model.

PropertyPiperidine CoreMorpholine Coretert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate
pKa (Basic Nitrogen) ~11.1~8.4 - 8.7~8.5 (Morpholine NH)
H-Bond Acceptors (HBA) 01 (Oxygen)4 (Morpholine O, Boc C=O, Boc O)
H-Bond Donors (HBD) 1 (NH)1 (NH)1 (Morpholine NH)
Metabolic Stability (t½) 30 - 60 min> 60 minHigh (Boc protects piperidine N)
Primary Utility Rigid VectorizationHinge-Binding / BBB PermeabilityLipophilic Probing & 3D Vectorization

Data synthesized from comparative heterocyclic profiling[2][5].

Pharmacophore Modeling Workflow

When modeling the tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate scaffold, the objective is to define a spatial arrangement of features that correlates with biological activity. The morpholine oxygen acts as a highly directional H-bond acceptor (HBA), frequently utilized to anchor inhibitors into the hinge region of kinases (e.g., PI3K)[2]. Simultaneously, the bulky tert-butyl group of the Boc moiety is modeled as a hydrophobic (HYD) sphere to probe allosteric or specificity pockets.

Workflow Start 1. 3D Conformational Sampling (sp3-rich chair dynamics) FeatureExt 2. Feature Extraction (Morpholine HBA & Piperidine Vector) Start->FeatureExt BocProbe 3. Transient Lipophilic Probing (Boc-group mapping) FeatureExt->BocProbe Align 4. Target Superposition (e.g., PI3K Hinge Region) BocProbe->Align Scoring 5. Orthogonal Validation (ROC & Decoy Enrichment) Align->Scoring

Caption: Computational workflow for modeling the morpholine-piperidine pharmacophore.

Protocol 1: In Silico Pharmacophore Generation (Self-Validating)

This protocol utilizes a self-validating decoy enrichment step to ensure the generated model is statistically robust and not prone to false positives.

Step 1: Ligand Preparation & Stereoisomer Enumeration

  • Import the 2D structure of CAS 1369138-78-2.

  • Because the connection between the morpholine 3-position and piperidine 4-position creates two chiral centers, enumerate all four possible stereoisomers (3R,4R; 3S,4S; 3R,4S; 3S,4R).

  • Assign protonation states at pH 7.4 (Morpholine NH is protonated; Boc-protected piperidine remains neutral).

Step 2: Conformational Search

  • Execute a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 force field.

  • Set an energy window of 5.0 kcal/mol above the global minimum to capture biologically relevant chair-chair conformations.

Step 3: Feature Definition & Excluded Volumes

  • Map the HBA feature to the morpholine oxygen (radius: 1.5 Å).

  • Map the HBD/Positive Ionizable feature to the morpholine nitrogen.

  • Map a Hydrophobic (HYD) feature to the tert-butyl group to represent the boundary of the target's lipophilic pocket.

  • Generate excluded volume spheres (radius: 1.2 Å) around the scaffold to represent the steric boundaries of the target protein.

Step 4: Self-Validation via ROC Analysis

  • Seed the generated pharmacophore model into a database containing 50 known active PI3K inhibitors and 2,000 property-matched decoys (DUD-E database).

  • Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC).

  • Validation Check: The model is only accepted for prospective screening if the ROC-AUC > 0.85 and the Enrichment Factor at 1% (EF1%) > 20.

Mechanistic Application: Targeting the PI3K/Akt Pathway

Morpholine-containing scaffolds are highly privileged in oncology, particularly as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[2]. The oxygen atom of the morpholine ring is uniquely suited to form a critical hydrogen bond with the backbone amide of Val851 in the hinge region of the PI3K kinase domain[2].

By utilizing the tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate scaffold, the piperidine ring acts as a rigid spacer, directing the Boc group (or its subsequent functionalized replacements) directly into the affinity pocket (e.g., the ribose-binding pocket), thereby enhancing kinase selectivity.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 AKT Akt / PKB PIP3->AKT Proliferation Tumor Proliferation AKT->Proliferation Scaffold Morpholine-Piperidine Scaffold Scaffold->PI3K Hinge H-Bond (O-atom)

Caption: PI3K/Akt signaling cascade and targeted inhibition via morpholine hinge-binding.

Experimental Validation Protocols

To translate the in silico pharmacophore model into tangible in vitro data, the scaffold must be synthesized, deprotected (if necessary for the final analog), and tested. The following protocol outlines a self-validating biochemical assay to confirm the scaffold's binding affinity.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the ability of the scaffold-derived compound to inhibit PI3K-mediated phosphorylation of PIP2 to PIP3. It includes a Z'-factor calculation to ensure assay reliability.

Step 1: Reagent Preparation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20, and 1 mM DTT.

  • Reconstitute recombinant human PI3Kγ enzyme, ATP (at the predetermined Km value), and PIP2 substrate.

Step 2: Compound Plating & Incubation

  • Dispense 100 nL of the test compound (derived from the morpholine-piperidine scaffold) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-plate using an acoustic dispenser.

  • Add 5 µL of the PI3Kγ enzyme solution to each well. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiate the reaction by adding 5 µL of the ATP/PIP2 substrate mixture.

  • Incubate the microplate in the dark for 60 minutes at 25°C.

Step 3: Detection & Self-Validation

  • Terminate the reaction by adding 10 µL of the TR-FRET detection mixture (containing a europium-labeled anti-PIP3 antibody and a strictly matched allophycocyanin (APC) tracer).

  • Incubate for an additional 30 minutes.

  • Read the plate on a multi-mode microplate reader, measuring the emission ratio of 665 nm (APC) to 615 nm (Europium).

  • Validation Check: Calculate the Z'-factor using positive controls (ZSTK474, a known morpholine-containing PI3K inhibitor[2]) and negative controls (DMSO vehicle). The assay is only deemed valid if the Z'-factor is ≥ 0.6 .

  • Calculate the IC50 of the test compound using a 4-parameter logistic non-linear regression model.

References

  • National Institutes of Health (NIH) / PMC. "Occurrence of Morpholine in Central Nervous System Drug Discovery." PMC. Available at: [Link]

  • Molaid. "tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate - CAS 1369138-78-2." Molaid. Available at: [Link]

  • Hairui Chemical. "tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate_1369138-78-2." Hairui Chemical. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Introduction & Strategic Retrosynthetic Analysis The compound tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry. It combines a piperidine r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthetic Analysis

The compound tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry. It combines a piperidine ring—frequently utilized to improve aqueous solubility and pharmacokinetic profiles—with a morpholine ring, which serves as an excellent hydrogen bond acceptor and metabolic weak-point modulator.

Synthesizing this specific C4-to-C3 connectivity requires precise control over regiochemistry and chemoselectivity. Direct assembly of the morpholine ring onto an alkyl piperidine scaffold via traditional multicomponent reactions (e.g., the Petasis borono-Mannich reaction) often suffers from poor reactivity[1]. Therefore, this protocol utilizes a robust pyridine-first retrosynthetic strategy . We construct the morpholine core on an electron-deficient pyridine scaffold, which is subsequently reduced to a piperidine[2]. Finally, we exploit the inherent electronic and steric differences between the two resulting secondary amines to achieve a highly regioselective N-Boc protection[3].

Mechanistic Causality & Experimental Design

As a self-validating system, every step in this protocol is designed with specific mechanistic causality to ensure high yield and purity:

  • Chemoselective N-Acylation: In the first step, chloroacetyl chloride selectively acylates the primary amine of 2-amino-2-(pyridin-4-yl)ethanol over the primary hydroxyl group. The amine is vastly more nucleophilic, ensuring the formation of the linear amide precursor without the need for transient oxygen protection.

  • Intramolecular Alkylation: Potassium tert-butoxide (KOtBu) is used to deprotonate the primary alcohol, triggering a rapid 6-exo-tet intramolecular S_N2 displacement of the alkyl chloride to form the morpholin-3-one core.

  • Chemoselective Amide Reduction: Borane-tetrahydrofuran (BH3·THF) is selected to reduce the lactam to a morpholine. Borane selectively reduces amides over the pyridine ring, preserving the aromatic scaffold for downstream processing.

  • Catalytic Hydrogenation & Catalyst Poisoning Suppression: Pyridine rings are notoriously difficult to reduce due to resonance stabilization and the tendency of the resulting basic piperidine to poison the metal catalyst[4]. We employ Adams' catalyst (PtO2) in glacial acetic acid. The acidic medium protonates both the starting pyridine (activating the ring) and the resulting piperidine (preventing it from coordinating to and poisoning the platinum surface)[2],[4].

  • Regioselective N-Boc Protection: The final step relies on a kinetic resolution based on nucleophilicity. Piperidine (pKa ~11.2) is significantly more basic than morpholine (pKa ~8.3). In their free-base forms, the piperidine nitrogen is electronically more nucleophilic and sterically less hindered than the C3-adjacent morpholine nitrogen. By adding exactly 1.0 equivalent of Boc2O at 0 °C, the piperidine nitrogen is exclusively protected[3].

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-amino-2-(pyridin-4-yl)ethanol (Starting Material) Int1 2-chloro-N-(2-hydroxy-1-(pyridin-4-yl)ethyl)acetamide (Intermediate 1) SM->Int1 Chloroacetyl chloride, Et3N Chemoselective N-Acylation Int2 5-(pyridin-4-yl)morpholin-3-one (Intermediate 2) Int1->Int2 KOtBu, THF Intramolecular Cyclization Int3 3-(pyridin-4-yl)morpholine (Intermediate 3) Int2->Int3 BH3·THF, Reflux Amide Reduction Int4 3-(piperidin-4-yl)morpholine (Intermediate 4) Int3->Int4 PtO2, H2 (50 psi), AcOH Pyridine Hydrogenation Prod tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (Target Molecule) Int4->Prod Boc2O (1.0 eq), DCM, 0 °C Regioselective Protection

Figure 1: Five-step synthetic workflow for tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, reaction times, and key analytical markers for self-validation during the synthesis.

StepProduct / IntermediateExpected YieldTimeKey LCMS Marker (m/z)
1 2-chloro-N-(2-hydroxy-1-(pyridin-4-yl)ethyl)acetamide88%2 h215.1 [M+H]⁺
2 5-(pyridin-4-yl)morpholin-3-one75%4 h179.1 [M+H]⁺
3 3-(pyridin-4-yl)morpholine82%12 h165.1 [M+H]⁺
4 3-(piperidin-4-yl)morpholine95%8 h171.1[M+H]⁺
5 tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate85%3 h271.2[M+H]⁺

Detailed Step-by-Step Methodologies

Step 1: Synthesis of 2-chloro-N-(2-hydroxy-1-(pyridin-4-yl)ethyl)acetamide
  • Setup: Dissolve 2-amino-2-(pyridin-4-yl)ethanol (10.0 g, 72.4 mmol) and triethylamine (25.2 mL, 181.0 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert argon atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add chloroacetyl chloride (6.3 mL, 79.6 mmol) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Validation & Workup: Confirm completion via LCMS (target m/z 215.1). Quench the reaction with saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude amide as a pale yellow solid.

Step 2: Synthesis of 5-(pyridin-4-yl)morpholin-3-one
  • Setup: Dissolve the crude intermediate from Step 1 (approx. 15.5 g) in anhydrous tetrahydrofuran (THF, 200 mL) and cool to 0 °C.

  • Cyclization: Add potassium tert-butoxide (KOtBu, 12.2 g, 108.6 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Validation & Workup: Monitor via TLC (10% MeOH in DCM). Upon completion (target m/z 179.1), quench with saturated aqueous NH4Cl (100 mL). Extract with ethyl acetate (3 × 100 mL). Dry the combined organics over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, 2-5% MeOH/DCM) to afford the morpholin-3-one.

Step 3: Synthesis of 3-(pyridin-4-yl)morpholine
  • Setup: Suspend 5-(pyridin-4-yl)morpholin-3-one (9.0 g, 50.5 mmol) in anhydrous THF (100 mL) under argon.

  • Reduction: Slowly add a solution of Borane-THF complex (1.0 M in THF, 151.5 mL, 151.5 mmol) at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Validation & Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of methanol (50 mL) until effervescence ceases. Add 6M HCl (30 mL) and heat to 60 °C for 2 hours to break the stable boron-amine complex. Cool to room temperature, adjust the pH to 10 using 4M NaOH, and extract with DCM (4 × 75 mL). Concentrate to yield the morpholine intermediate (target m/z 165.1).

Step 4: Synthesis of 3-(piperidin-4-yl)morpholine
  • Setup: Dissolve 3-(pyridin-4-yl)morpholine (6.5 g, 39.6 mmol) in glacial acetic acid (60 mL) in a high-pressure hydrogenation vessel.

  • Catalysis: Add Adams' catalyst (PtO2, 0.65 g, 10 wt%).

  • Reaction: Purge the vessel with nitrogen (3×), then with hydrogen gas (3×). Pressurize the vessel to 50 psi with H2 and stir vigorously at room temperature for 8 hours[2].

  • Validation & Workup: Verify the complete reduction of the pyridine ring via LCMS (shift from m/z 165.1 to 171.1). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate in vacuo. Neutralize the resulting acetate salt by dissolving in 2M NaOH (100 mL) and extract extensively with a 4:1 mixture of CHCl3/Isopropanol (5 × 50 mL). Dry and concentrate to yield the diamine.

Step 5: Regioselective Synthesis of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate
  • Setup: Dissolve the free-base 3-(piperidin-4-yl)morpholine (6.0 g, 35.2 mmol) in anhydrous DCM (120 mL) and cool to 0 °C.

  • Protection: Prepare a solution of di-tert-butyl dicarbonate (Boc2O, 7.68 g, 35.2 mmol, exactly 1.0 eq) in DCM (30 mL). Add this solution dropwise over 1 hour to the diamine mixture at 0 °C[3].

  • Reaction: Stir at 0 °C for 2 hours, allowing the highly nucleophilic piperidine nitrogen to react exclusively.

  • Validation & Workup: Confirm the formation of the mono-Boc product via LCMS (target m/z 271.2). Wash the organic layer with water (50 mL) and brine (50 mL). Dry over Na2SO4 and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient 5-10% MeOH in DCM containing 1% Et3N) to afford the pure target molecule as a white solid.

References

  • Bornholdt, J. et al. (2010). Synthesis of Enantiopure 3-Substituted Morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. URL: [Link]

  • Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4359-4361. URL: [Link]

  • Tan, Y. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry Seminars. URL: [Link]

  • Ha, H.-J. et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. URL: [Link]

Sources

Application

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate Boc deprotection mechanism and conditions

Application Note & Protocol: Boc Deprotection of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate Executive Summary The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Boc Deprotection of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Executive Summary

The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis and medicinal chemistry. This application note provides an in-depth mechanistic analysis and validated experimental protocols for the Boc deprotection of tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate . By analyzing the specific structural features of this diamine substrate, this guide establishes the causality behind reagent selection, stoichiometry, and optimal isolation techniques to ensure high-yielding recovery of the free diamine bis-salt.

Substrate-Specific Analysis & Stoichiometric Causality

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS: 1369138-78-2) is a highly versatile building block featuring two distinct nitrogen centers: a Boc-protected piperidine nitrogen and an unprotected, highly basic secondary amine within the morpholine ring[1].

Crucial Experimental Insight: Because the morpholine nitrogen is a free amine, it will immediately undergo protonation upon the introduction of acidic media. Consequently, the first equivalent of acid added to the reaction is consumed entirely by salt formation at the morpholine site. If only a stoichiometric amount of acid is used, the Boc deprotection will fail to initiate. To achieve the desired cleavage of the sterically hindered carbamate, a significant molar excess of acid (typically 5–10 equivalents) is strictly required to drive the equilibrium forward[2].

Mechanistic Causality of Acid-Catalyzed Cleavage

The deprotection of the Boc group relies on a specific acid-catalyzed fragmentation pathway[3]. The reaction initiates with the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the system and triggers the cleavage of the C–O bond. This fragmentation releases a stable tert-butyl cation and a transient carbamic acid intermediate[4].

The tert-butyl cation rapidly deprotonates to form isobutylene gas, while the carbamic acid spontaneously decarboxylates to release carbon dioxide (CO₂) and the free piperidine amine[4]. The newly liberated amine is immediately protonated by the excess acid, yielding the final diamine bis-salt product.

Safety Directive: Because this reaction generates two molar equivalents of gas (isobutylene and CO₂), it is imperative that the reaction vessel is properly vented. Conducting this deprotection in a closed or sealed system poses a severe overpressurization and rupture hazard[4].

Mechanism SM Boc-Piperidine (Free Morpholine NH) Protonated Protonated Carbamate & Morpholine SM->Protonated Excess H+ Intermediates tert-Butyl Cation + Carbamic Acid Protonated->Intermediates Cleavage Products Diamine Bis-Salt + CO2 + Isobutylene Intermediates->Products Decarboxylation

Acid-catalyzed Boc deprotection mechanism yielding the diamine bis-salt, CO2, and isobutylene.

Reagent Selection: TFA vs. HCl in Dioxane

Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane are the two standard acidic systems for this transformation[2].

While TFA/DCM is highly effective, the resulting bis-TFA salts of diamines are notoriously hygroscopic and frequently isolate as intractable, thick oils[5]. This complicates mass recovery, weighing, and downstream purification. Conversely, 4M HCl in dioxane is highly favored for diamine substrates. The dioxane solvent stabilizes the HCl, and the resulting bis-hydrochloride salts typically precipitate out of ethereal solvents as free-flowing, highly pure crystalline solids[2][5]. Furthermore, HCl in dioxane exhibits superior selectivity, preserving other acid-labile groups (such as tert-butyl esters) if present in more complex downstream derivatives[6].

Quantitative Comparison of Deprotection Conditions
ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20–50% v/v in DCM[2]4M in 1,4-Dioxane[2]
Reaction Time 30 minutes – 2 hours[2]30 minutes – 2 hours[6]
Product Salt Form Bis-TFA salt (Often oily/hygroscopic)[5]Bis-HCl salt (Often crystalline solid)[5]
Workup Method Co-evaporation with toluene, free-basing[2]Direct precipitation with diethyl ether[2]
Selectivity May cleave other acid-labile groups[2]Highly selective for Boc over esters[6]

Experimental Methodologies

Workflow Prep 1. Preparation Dissolve substrate in DCM/MeOH React 2. Reaction Add 4M HCl in Dioxane (Excess) Prep->React Monitor 3. Monitoring Track via LC-MS (30-120 min) React->Monitor Workup 4. Isolation Precipitate with Ether & Filter Monitor->Workup

Step-by-step experimental workflow for Boc deprotection using HCl in dioxane and isolation.
Protocol A: Deprotection using 4M HCl in Dioxane (Recommended)

This protocol is optimized to yield the 4-morpholin-3-ylpiperidine bis-hydrochloride salt as a handleable solid[2][5].

Materials:

  • tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane (Commercially available)

  • Anhydrous methanol (MeOH) or Dichloromethane (DCM)

  • Anhydrous diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolution: Dissolve the Boc-protected diamine in a minimal volume of anhydrous DCM or MeOH (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a venting needle[2].

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 5 to 10 molar equivalents of 4M HCl in dioxane[2]. Note: The excess is required to account for the protonation of the free morpholine amine.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The evolution of gas (CO₂ and isobutylene) will be observed.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC. Complete consumption of the starting material is typically achieved within 30 to 60 minutes[2][5].

  • Precipitation & Isolation: Once complete, concentrate the reaction mixture slightly in vacuo. Slowly add a 10-fold volume of cold anhydrous diethyl ether to the flask while stirring vigorously. The bis-hydrochloride salt should precipitate as a white solid[2][5].

  • Filtration: Filter the precipitate through a sintered glass funnel, wash with additional cold diethyl ether, and dry under high vacuum to afford the pure 4-morpholin-3-ylpiperidine bis-hydrochloride[2].

Protocol B: Deprotection using TFA in DCM

Use this method if immediate free-basing via an aqueous workup is planned, as the bis-TFA salt will likely be an oil[5].

Procedure:

  • Dissolve the substrate in anhydrous DCM (0.1 M)[2].

  • Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution[2]. Ensure the flask is vented[4].

  • Stir at room temperature for 1–2 hours until LC-MS indicates complete conversion[2].

  • Concentrate the mixture in vacuo using a rotary evaporator. To remove residual TFA, add toluene to the flask and co-evaporate 2–3 times[2].

  • Free-basing: Dissolve the resulting oily residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8). Extract the aqueous layer multiple times with DCM (the diamine is highly polar), dry the combined organic layers over Na₂SO₄, and concentrate to yield the free base[2].

Troubleshooting & Downstream Processing

  • Oily Hydrochloride Salts: If the HCl salt oils out instead of precipitating during Protocol A, it is likely due to residual moisture or unreacted starting material. Redissolve the oil in a minimal amount of dry MeOH and re-precipitate by dropwise addition into a large volume of rapidly stirring, ice-cold MTBE[5].

  • Incomplete Conversion: If LC-MS shows a stalled reaction, the effective acidity may be too low due to the buffering effect of the morpholine nitrogen. Add an additional 2–3 equivalents of acid and gently warm to 30 °C.

References

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed (J Pept Res).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis.
  • Boc Resin Cleavage Protocol - Sigma-Aldrich.
  • tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate - CAS 1369138-78-2 - Molaid.
  • Boc De-protection : r/Chempros - Reddit.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

Sources

Method

Application of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate in Cross-Coupling Reactions: A Technical Guide

Introduction: The Strategic Value of the Morpholinylpiperidine Scaffold In the landscape of modern medicinal chemistry, the morpholine and piperidine heterocycles are considered "privileged structures."[1][2] Their preva...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Morpholinylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the morpholine and piperidine heterocycles are considered "privileged structures."[1][2] Their prevalence in approved pharmaceuticals and clinical candidates stems from their ability to impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.[3][4] The combination of these two rings into the morpholinylpiperidine scaffold creates a versatile, three-dimensional building block with a defined exit vector for further functionalization.

Specifically, tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate is a valuable synthon for drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the morpholine nitrogen, or it can be readily removed to enable functionalization of the piperidine core. The secondary amine of the morpholine ring is a key functional handle for introducing molecular diversity through cross-coupling reactions, enabling the rapid generation of libraries of novel compounds for structure-activity relationship (SAR) studies.[5]

This technical guide provides an in-depth exploration of the application of tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate in palladium-catalyzed cross-coupling reactions, with a focus on the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. While direct literature on the reactivity of this specific isomer is limited, the protocols and principles outlined herein are based on well-established precedents for structurally related morpholine and piperidine derivatives and are expected to be highly applicable.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[1][6] This reaction is particularly valuable for the synthesis of N-aryl morpholinylpiperidines, which are common motifs in biologically active molecules. The use of sterically hindered phosphine ligands is often crucial for achieving high yields, especially with challenging substrates.[1]

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium catalyst.[7]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Dehydrohalogenation Dehydrohalogenation Amine Coordination->Dehydrohalogenation Base Product Product Dehydrohalogenation->Product Reductive Elimination Product->Pd(0)L2 C-N Bond Formation caption Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: N-Arylation of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of secondary cyclic amines with aryl bromides.[1]

Materials:

ReagentCAS NumberMolecular WeightPurpose
tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate1368220-42-1270.38Amine coupling partner
Aryl Bromide (e.g., 4-bromotoluene)106-38-7171.04Arylating agent
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Palladium precatalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10Base
Toluene (anhydrous)108-88-392.14Solvent

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing C-C Bonds for Core Elaboration

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organohalide.[8][9] While the title compound does not have an inherent halide for direct coupling, it can be envisioned that a halogenated derivative of the morpholinylpiperidine scaffold could be synthesized and subsequently used in a Suzuki coupling to introduce aryl, heteroaryl, or vinyl groups. This approach allows for the expansion of the core structure, providing access to a wider range of chemical space.

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R2-B(OR)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation->Reductive Elimination Complex Product Product Reductive Elimination Complex->Product Reductive Elimination Product->Pd(0)L2 R1-R2 caption Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Caption: Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Hypothetical Experimental Protocol: Suzuki Coupling of a Halogenated Morpholinylpiperidine Derivative

This protocol is a representative example for the Suzuki coupling of a heteroaryl halide with a boronic acid, which can be adapted for a halogenated derivative of the title compound.[10]

Materials:

ReagentCAS NumberMolecular WeightPurpose
Halogenated tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate DerivativeN/AVariesHalide coupling partner
Arylboronic Acid (e.g., Phenylboronic acid)98-80-6121.93Organoboron coupling partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Palladium catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Water7732-18-518.02Co-solvent

Procedure:

  • In a round-bottom flask, dissolve the halogenated morpholinylpiperidine derivative (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.5 mmol, 1.5 equiv.) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

Workflow and Data Summary

The successful application of tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate in cross-coupling reactions enables the synthesis of a diverse array of functionalized molecules. A typical workflow is depicted below.

workflow A tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate B Cross-Coupling Reaction (Buchwald-Hartwig or Suzuki) A->B C Functionalized Product B->C D Boc Deprotection C->D E Further Derivatization D->E F Library of Final Compounds E->F caption Figure 3: General workflow for the derivatization of the morpholinylpiperidine scaffold.

Caption: Figure 3: General workflow for the derivatization of the morpholinylpiperidine scaffold.

Table of Representative Reaction Conditions:

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Buchwald-HartwigPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100
Suzuki-MiyauraPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/Water90

Conclusion and Future Outlook

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate represents a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its application in robust and scalable cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient introduction of diverse chemical functionalities. The protocols outlined in this guide, based on established methodologies for similar scaffolds, provide a solid foundation for researchers to explore the chemical space around the morpholinylpiperidine core. Further investigations into the reactivity of this specific isomer and the development of novel cross-coupling methodologies will undoubtedly expand its utility and contribute to the discovery of new therapeutic agents.

References

  • Giordano-Locher, F., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Chemspace. (n.d.). tert-butyl 3-(morpholin-4-yl)piperidine-1-carboxylate. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. Available at: [Link]

  • Royal Society of Chemistry. (2018). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Rouden, J., et al. (2018). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 9(1), 2280. Available at: [Link]

Sources

Application

Application Notes & Protocols: Leveraging tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate for Next-Generation Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Morpholinylpiperidine Scaffold Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Morpholinylpiperidine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] The selection of appropriate chemical building blocks is paramount in this endeavor, as they dictate the final compound's three-dimensional structure, physicochemical properties, and ultimately, its binding affinity and selectivity for the target kinase.

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate has emerged as a high-value building block in medicinal chemistry. Its unique bicyclic, saturated heterocyclic structure offers a desirable combination of properties:

  • Three-Dimensionality: The non-planar, chair-like conformations of the piperidine and morpholine rings provide an excellent scaffold for exploring the often-complex topology of kinase ATP-binding sites. This can lead to inhibitors with improved potency and selectivity.

  • Aqueous Solubility: The morpholine moiety, with its ether linkage, often enhances the aqueous solubility of the final inhibitor, a critical parameter for oral bioavailability.

  • Metabolic Stability: The saturated heterocyclic rings are generally more resistant to metabolic degradation compared to more labile aromatic systems.

  • Synthetic Tractability: The Boc-protected piperidine nitrogen allows for controlled, regioselective reactions, making it a versatile handle for synthetic elaboration.[5]

These application notes will provide a detailed guide for researchers on the effective use of this building block, with a focus on the synthesis of inhibitors for two major kinase families: Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for safe handling and successful experimentation.

PropertyValueReference
CAS Number 1033611-58-7Internal Data
Molecular Formula C₁₄H₂₆N₂O₃[6]
Molecular Weight 270.37 g/mol [6]
Appearance Off-white to white solidSupplier Data
Solubility Soluble in DCM, MeOH, DMSOStandard Lab Knowledge
Storage Store at 2-8°C, desiccatedStandard Lab Practice

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Core Synthetic Workflow: A Modular Approach

The primary synthetic utility of tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate involves a two-stage process: deprotection of the Boc group followed by coupling to a core kinase scaffold. This modular approach allows for the rapid generation of diverse inhibitor libraries.

G cluster_prep Building Block Preparation cluster_coupling Kinase Inhibitor Synthesis cluster_final Final Steps A tert-Butyl 4-morpholin-3-yl- piperidine-1-carboxylate B Piperidin-4-ylmorpholine (Deprotected Intermediate) A->B  Acidic Deprotection  (e.g., TFA or HCl in Dioxane) D Final Kinase Inhibitor B->D  Coupling Reaction  (e.g., SNAr, Buchwald-Hartwig) C Core Kinase Scaffold (e.g., Pyrimidine, Pyrazole) C->D E Purification (e.g., Chromatography, Recrystallization) D->E F Characterization & Assay (NMR, MS, IC50) E->F

Caption: General synthetic workflow for incorporating the building block.

Case Study I: Synthesis of a BTK Inhibitor

Background: BTK in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[2][7] This pathway is essential for B-cell development, activation, and survival.[7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[9][10]

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Antigen Binding LYN_SYK LYN / SYK Activation BCR->LYN_SYK BTK BTK Phosphorylation (Y551) LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, ERK, NFAT) PLCg2->Downstream Outcome B-Cell Proliferation, Survival, & Differentiation Downstream->Outcome Inhibitor BTK Inhibitor (Target) Inhibitor->BTK

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling cascade.[11][12]

Protocol: Synthesis of a Pyrimidine-Based BTK Inhibitor

This protocol describes the synthesis of a generic BTK inhibitor by coupling the deprotected morpholinylpiperidine with a 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitor design.

Step 1: Boc Deprotection

  • Reagents & Setup:

    • tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (1.0 eq)

    • Dichloromethane (DCM, ~10 mL per gram of starting material)

    • Trifluoroacetic acid (TFA, 4.0 eq)

    • Round-bottom flask with magnetic stirrer.

  • Procedure:

    • Dissolve the starting material in DCM in the flask.

    • Cool the solution to 0°C using an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Scientist's Note: The Boc group is acid-labile. TFA is a strong acid that effectively removes the protecting group, yielding the TFA salt of the free amine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • The resulting crude TFA salt of piperidin-4-ylmorpholine can often be used directly in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents & Setup:

    • Crude piperidin-4-ylmorpholine TFA salt (1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

    • Sealed reaction vial or flask with a nitrogen atmosphere.

  • Procedure:

    • Dissolve the crude amine salt and 2,4-dichloropyrimidine in the chosen solvent.

    • Add DIPEA to the mixture.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the TFA salt and scavenge the HCl generated during the SNAr reaction. The reaction proceeds via nucleophilic attack of the secondary amine on the electron-deficient pyrimidine ring. The C4 position is generally more reactive than the C2 position.

    • Heat the reaction to 80-100°C and stir for 12-18 hours.

    • Monitor reaction completion by LC-MS.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final inhibitor.

StepReactantProductExpected YieldPurity (LC-MS)
1Boc-protected amineTFA amine salt>95% (crude)>90%
2Amine salt + DichloropyrimidineFinal Inhibitor60-80%>98%

Case Study II: Synthesis of a JAK Inhibitor

Background: The JAK-STAT Pathway

The Janus Kinase (JAK) family (comprising JAK1, JAK2, JAK3, and TYK2) are cytoplasmic tyrosine kinases that are crucial for cytokine signaling.[13][14] Upon cytokine binding to its receptor, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[15][16] The activated STATs then translocate to the nucleus to regulate gene expression involved in immunity and inflammation.[17] Dysregulation of the JAK-STAT pathway is linked to autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[18][19]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Dimerization Cytokine->Receptor JAK JAK trans-phosphorylation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus STAT Dimer Translocation to Nucleus STAT->Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor JAK Inhibitor (Target) Inhibitor->JAK

Caption: Overview of the Janus Kinase (JAK)-STAT signaling pathway.[13][15]

Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor (Jakinib)

This protocol outlines the synthesis of a "jakinib" using a common pyrrolo[2,3-d]pyrimidine core, which is found in several approved JAK inhibitors.[18]

Step 1: Boc Deprotection

  • (Follow the same procedure as in Section 4.2, Step 1)

Step 2: Buchwald-Hartwig Amination

  • Reagents & Setup:

    • Crude piperidin-4-ylmorpholine TFA salt (1.0 eq)

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Ligand (e.g., Xantphos or BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)

    • Solvent (e.g., Dioxane or Toluene)

    • Schlenk flask or microwave vial, purged with nitrogen or argon.

  • Procedure:

    • To the reaction vessel, add the chloro-pyrrolo[2,3-d]pyrimidine, base, catalyst, and ligand.

    • Evacuate and backfill the vessel with an inert gas (3 cycles).

    • Add the solvent, followed by the amine salt and an additional equivalent of a non-nucleophilic base like DIPEA to neutralize the salt.

    • Scientist's Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. The choice of catalyst, ligand, and base is crucial and may require optimization. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Heat the reaction to 100-120°C (conventional heating) or 140-160°C (microwave) for 2-16 hours.

    • Monitor reaction completion by LC-MS.

  • Work-up & Purification:

    • Cool the reaction mixture and filter through a pad of Celite to remove the palladium catalyst.

    • Rinse the pad with ethyl acetate or DCM.

    • Concentrate the filtrate and purify the crude product using silica gel column chromatography or reverse-phase HPLC.

StepReactantProductExpected YieldPurity (HPLC)
1Boc-protected amineTFA amine salt>95% (crude)>90%
2Amine salt + Chloro-scaffoldFinal Inhibitor50-75%>98%

Biochemical Assay Protocol: IC₅₀ Determination

To evaluate the potency of the newly synthesized inhibitors, a biochemical kinase assay is performed.

  • Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) measures the amount of ATP remaining after a kinase reaction. Higher inhibitor potency results in less ATP consumption and a stronger luminescent signal.

  • Procedure:

    • Prepare a serial dilution of the inhibitor in DMSO.

    • In a 384-well plate, add the kinase buffer, the inhibitor dilution, the recombinant kinase enzyme (e.g., BTK or JAK2), and the appropriate substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to inhibit 50% of the kinase activity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient acid or reaction time.Increase equivalents of TFA (to 5-10 eq) or extend reaction time. Monitor by LC-MS.
Low Yield in Coupling Inactive catalyst; wrong base/solvent combination; poor quality starting materials.Use fresh catalyst/ligand. Screen different bases (e.g., K₃PO₄, NaOtBu) and solvents. Ensure starting materials are pure and dry.
Multiple Byproducts Reaction temperature too high; di-substitution on the pyrimidine core.Lower the reaction temperature. Use a slight excess of the amine component to favor mono-substitution.
Poor Inhibitor Potency Incorrect compound structure; insoluble compound; assay interference.Verify structure by ¹H NMR, ¹³C NMR, and HRMS. Check compound solubility in assay buffer. Run assay controls for compound autofluorescence/luminescence.

Conclusion

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate is a strategically valuable building block for the synthesis of kinase inhibitors. Its inherent structural and physicochemical properties can impart favorable characteristics to the final drug candidate. The robust and modular synthetic routes, primarily involving deprotection and subsequent coupling reactions like SNAr or Buchwald-Hartwig amination, allow for efficient exploration of chemical space around various kinase scaffolds. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile synthon in the development of novel targeted therapies.

References

  • JAK-STAT signaling pathway - Wikipedia. Wikipedia. [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - Frontiers. Frontiers Media S.A., 2023. [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., 2025. [Link]

  • Bruton's Tyrosine Kinase: An Emerging Key Player in Innate Immunity - Frontiers. Frontiers Media S.A., 2017. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC. National Center for Biotechnology Information, 2024. [Link]

  • JAK/Stat Signaling | GeneGlobe. QIAGEN, N.D. [Link]

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. American Chemical Society, 2013. [Link]

  • The JAK/STAT Pathway - PMC - NIH. National Center for Biotechnology Information, N.D. [Link]

  • “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway - Frontiers. Frontiers Media S.A., 2021. [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - Frontiers. Frontiers Media S.A., 2021. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - MDPI. MDPI, 2023. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. MDPI, 2020. [Link]

  • What are BTK inhibitors and how do they work?. Creative Biolabs, 2024. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. National Center for Biotechnology Information, 2024. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - NIH. National Center for Biotechnology Information, 2016. [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed. National Center for Biotechnology Information, 2023. [Link]

  • Design and Synthesis of Hybrid Inhibitors of Janus kinase 2 (JAK2) and Histone Deacetylase (HDAC) - Academia.edu. Academia.edu, N.D. [Link]

  • Janus kinase inhibitor - Wikipedia. Wikipedia, N.D. [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed. National Center for Biotechnology Information, 2010. [Link]

  • Tert-butyl 4-cyano-4-(morpholin-4-yl)piperidine-1-carboxylate - Chemspace. Chemspace, N.D. [Link]

  • Tert-butyl 3-(morpholin-4-yl)piperidine-1-carboxylate - C14H26N2O3 | CSSB00010022613. Chemspace, N.D. [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Abstract This document details the development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of tert-Butyl 4-morpholin-3-ylpiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document details the development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate. This compound is a key building block in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control and process monitoring.[1] The developed method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision. The narrative explains the causal logic behind each experimental choice, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Guiding Principles of Method Development: A Rational Approach

The molecular structure of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate dictates the analytical strategy. The presence of a bulky, hydrophobic tert-butyloxycarbonyl (Boc) group and two saturated heterocyclic rings (piperidine and morpholine) makes the compound well-suited for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[2]

However, two key structural features present analytical challenges that must be addressed:

  • Lack of a Strong Chromophore: The molecule consists of saturated rings and a carboxylate group, which do not possess significant UV absorbance in the standard 220–400 nm range. This necessitates detection at a lower wavelength (e.g., <215 nm) to achieve adequate sensitivity.[3]

  • Basic Nitrogen Centers: The nitrogen atoms within the piperidine and morpholine rings are basic. At neutral pH, these can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing) and inconsistent retention times.[4]

Therefore, the core of this method development was to select conditions that mitigate these challenges. The strategy was to use a low-pH mobile phase to ensure the consistent protonation of the basic nitrogens, thereby minimizing undesirable secondary interactions with the stationary phase and ensuring a sharp, symmetrical peak.[5]

Experimental Protocol: Method Development & Optimization

Materials and Reagents
  • Analyte: tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate reference standard (>99% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Acid: Formic acid (reagent grade).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Add 1.0 mL of formic acid to 1000 mL of deionized water to create a 0.1% formic acid solution. The expected pH is approximately 2.8. It is critical to adjust the pH of the aqueous component before mixing it with the organic solvent.[6]

    • Organic Phase (B): Use HPLC-grade acetonitrile.

    • Degassing: Degas both mobile phase components for 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation.[6]

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation:

    • Prepare samples by accurately weighing and dissolving them in the diluent to achieve a target concentration of approximately 100 µg/mL.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Initial Scouting Gradient:

    • To efficiently determine the elution characteristics of the analyte, an initial scouting gradient is employed.[7] This broad gradient helps identify the approximate percentage of organic solvent needed for elution.

    • Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 210 nm

      • Injection Volume: 10 µL

      • Gradient Program: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Method Optimization and Final Conditions:

    • Based on the retention time from the scouting run, the method was optimized to an isocratic elution for faster run times and improved reproducibility, which is ideal for routine quality control. The final optimized conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions
ParameterOptimized ValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the analyte.[8]
Mobile Phase Isocratic: Acetonitrile / 0.1% Formic Acid in Water (45:55, v/v)Offers a balance between retention and analysis time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity.
Detection UV at 210 nmProvides adequate sensitivity for the non-chromophoric analyte.
Injection Vol. 10 µLA standard volume for analytical HPLC.
Run Time 10 minutesAllows for complete elution of the main peak and any impurities.

Visualizing the Method Development Workflow

The logical progression from understanding the analyte to arriving at a final, optimized method is a systematic process. This workflow ensures that all critical parameters are considered for developing a robust analytical procedure.

MethodDevelopment cluster_prep Phase 1: Foundational Strategy cluster_dev Phase 2: Experimental Optimization Analyte Analyte Characterization (Basic, Non-Chromophoric) Mode Mode Selection (Reversed-Phase HPLC) Analyte->Mode Hydrophobic nature Column Column & Solvent Screening (C18, ACN/MeOH) Mode->Column Standard practice [15] pH Mobile Phase pH Optimization (Low pH for Peak Shape) Column->pH Gradient Scouting Gradient Run (Determine Elution %) pH->Gradient Ensures reproducibility Final Final Method Optimization (Isocratic for QC) Gradient->Final Refine for speed & efficiency

Caption: A workflow diagram illustrating the systematic stages of HPLC method development.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10]

Table 2: Summary of Validation Parameters and Procedures
ParameterProcedureAcceptance Criteria
Specificity Inject diluent blank, placebo, and standard solution. Assess for interference at the analyte's retention time.No interfering peaks at the retention time of the analyte. Peak purity should pass.
Linearity Prepare and inject a series of at least five concentrations across the range of 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.[9]The range where the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard solution. Intermediate: Repeat analysis on a different day with a different analyst.%RSD should be ≤ 2.0%.
LOD & LOQ Calculated based on the standard deviation of the response and the slope of the linearity curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S)LOD and LOQ should be determined and reported.
Robustness Deliberately vary method parameters (Flow rate ±10%, Column temp. ±5°C, Mobile phase composition ±2%).System suitability parameters must remain within limits.

Data Presentation and System Suitability

The following tables present representative results from the method validation study.

Table 3: Linearity and Range Data
Concentration (µg/mL)Average Peak Area
50489500
75741200
100998700
1251251000
1501495000
Correlation Coefficient (r²) 0.9998
Table 4: Accuracy and Precision Results
ParameterLevelResult
Accuracy (% Recovery) 80%101.2%
100%99.7%
120%100.5%
Precision (%RSD) Repeatability (n=6)0.85%
Intermediate Precision (n=6)1.22%

To ensure the analytical system is performing adequately before each run, System Suitability Tests (SST) are performed.[11]

Table 5: System Suitability Test (SST) Criteria
SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal silanol interaction.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Retention Time ≤ 1.0% (for 5 injections)Demonstrates the stability and reproducibility of the pump and system.
%RSD of Peak Area ≤ 1.0% (for 5 injections)Demonstrates the precision of the injector and detector response.

Visualizing the Method Validation Process

Method validation is a structured process that confirms the reliability of the analytical procedure through a series of defined experiments.

ValidationFlow cluster_protocol Validation Protocol Definition cluster_tests Core Validation Experiments Protocol Establish Validation Plan & Acceptance Criteria (ICH Q2) Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Final Validation Report Robustness->Report

Caption: Logical flow of the method validation process according to ICH guidelines.

Conclusion

This application note presents a validated RP-HPLC method for the quantitative analysis of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate. The method is simple, employing a standard C18 column and an isocratic mobile phase of acetonitrile and 0.1% formic acid. By controlling the mobile phase pH, excellent peak symmetry and reproducibility were achieved. The method has been thoroughly validated and proven to be specific, linear, accurate, precise, and robust. It is therefore highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • NextSDS. (n.d.). tert-butyl 3-(morpholin-3-yl)
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (2025). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. ResearchGate. [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific. [Link]

  • Teledyne ISCO. (n.d.). Reversed-Phase Flash Method Development Using Analytical LC Systems. Teledyne Labs. [Link]

  • LCGC International. (2026). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Phenomenex. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • NIH. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of PI3K/mTOR Inhibitors Derived from tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Scientific Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

The dysregulation of the Phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) signaling cascade is a highly validated driver of cellular proliferation, survival, and metastasis in numerous malignancies. Developing dual PI3K/mTOR inhibitors requires precise structural tuning to achieve optimal target engagement within the ATP-binding pockets of these kinases.

This application note details the utilization of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS: 1369138-78-2) as a privileged building block for synthesizing potent kinase inhibitors. We provide a comprehensive, self-validating workflow covering the chemical deprotection of this scaffold, biochemical screening using AlphaScreen™ technology, and cellular efficacy validation.

The Causality of the Scaffold Design

The tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate scaffold is strategically designed for modular drug discovery:

  • The Morpholine Pharmacophore: The morpholine ring is a canonical hinge-binding motif. Its oxygen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge valine (Val882 in PI3Kα and Val2240 in mTOR)[1]. Furthermore, the electron-withdrawing nature of the oxygen atom reduces the basicity of the adjacent nitrogen (lowering the pKa to ~8.5 compared to >11 for piperidine), which enhances membrane permeability and reduces off-target toxicity[2]. The morpholine group is widely recognized as an essential pharmacophore for maintaining PI3K inhibitory activity[3].

  • The Piperidine Linker: The piperidine ring provides a flexible, tunable vector that directs the morpholine moiety into the hinge region while allowing the rest of the molecule to access the affinity pocket and solvent channel.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for orthogonal synthetic strategies, ensuring that the morpholine nitrogen remains unreactive during initial core assembly.

Mechanistic Overview of Target Engagement

To understand the assay design, it is critical to visualize how derivatives of this scaffold disrupt the oncogenic signaling cascade. The diagram below illustrates the dual-inhibition mechanism.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (p110 / p85) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTORC1 mTOR Complex 1 (mTORC1) AKT->mTORC1 Phosphorylates / Activates Proliferation Cancer Cell Proliferation & Survival mTORC1->Proliferation Promotes Translation Inhibitor Morpholine-Piperidine Derivative Inhibitor->PI3K H-Bonds to Val882 Inhibitor->mTORC1 H-Bonds to Val2240

Mechanism of dual PI3K/mTOR inhibition by morpholine-piperidine derivatives.

Experimental Protocols

Workflow 1: Scaffold Deprotection and Core Functionalization

Before in vitro testing, the Boc group must be removed to allow the piperidine nitrogen to undergo nucleophilic aromatic substitution (SNAr) with a heteroaryl halide core (e.g., a chloropyrimidine).

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

    • Causality: TFA provides the acidic protons necessary to cleave the carbamate bond, releasing isobutylene gas and carbon dioxide. The reaction is driven to completion by the escape of these gases.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) until the starting material is consumed.

  • Concentration: Evaporate the solvent and excess TFA under reduced pressure to yield the intermediate as a TFA salt.

  • Functionalization (SNAr): Dissolve the crude TFA salt in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the desired heteroaryl chloride (e.g., 2,4-dichloropyrimidine, 1.1 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the TFA salt, liberating the secondary amine of the piperidine for nucleophilic attack, without competing for the electrophile.

  • Purification: Stir at 80°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the final test compound.

Workflow 2: Biochemical Validation via AlphaScreen™ Kinase Assay

To quantify the inhibitory potency (IC50) against PI3Kα, an AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is utilized[4][5]. This is a self-validating system: signal is only generated when the donor and acceptor beads are brought into proximity by the specific biological binding event, virtually eliminating false positives from background auto-fluorescence.

Assay Preparation & Execution:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 5 mM MgCl2, 50 mM NaCl, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the synthesized morpholine-piperidine derivatives in 100% DMSO. Transfer to a 384-well OptiPlate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Enzyme/Substrate Addition: Add 10 µL of recombinant PI3Kα enzyme (final concentration 0.5 nM) and di-C8-PIP2 substrate (final 10 µM). Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 5 µL of ATP (final 10 µM) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

    • Causality: PI3Kα will phosphorylate PIP2 to PIP3. If the inhibitor effectively blocks the ATP-binding pocket, PIP3 generation is halted.

  • Detection Phase: Add 10 µL of the AlphaScreen detection mixture containing biotinylated GRP1-PH domain (which specifically binds PIP3), Streptavidin-coated Donor beads, and Acceptor beads. Incubate in the dark for 2 hours.

  • Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

    • System Validation: Excitation at 680 nm causes donor beads to release singlet oxygen. If PIP3 was generated, the PH domain bridges the donor and acceptor beads. The singlet oxygen travels to the nearby acceptor bead, triggering a luminescent signal at 520-620 nm. A decrease in signal directly correlates with inhibitor efficacy.

Workflow 3: Cellular Efficacy Assessment (MTT Assay)

Biochemical potency must translate to cellular efficacy. The MTT assay evaluates the anti-proliferative effects of the derivatives on human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) known to rely on PI3K/mTOR signaling[6].

Protocol:

  • Cell Seeding: Seed A549 or MCF-7 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the test compounds (0.01 µM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. Dead or arrested cells (due to PI3K/mTOR inhibition) cannot perform this reduction.

  • Solubilization & Readout: Aspirate the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

Quantitative Data Presentation

To benchmark the success of the scaffold functionalization, quantitative data should be structured to highlight the Structure-Activity Relationship (SAR). Below is a representative data summary demonstrating how the incorporation of the morpholine-piperidine moiety enhances potency compared to standard controls.

Compound IDStructural ModificationPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)A549 Cellular IC₅₀ (µM)MCF-7 Cellular IC₅₀ (µM)
Control (LY294002) Non-selective PI3K inhibitor1,400>5,00012.515.2
Derivative 1 Piperidine only (No morpholine)8501,2008.49.1
Derivative 2 Morpholine-piperidine + Pyrimidine core12450.080.15
Derivative 3 Morpholine-piperidine + Triazine core4 18 0.03 0.06

Table 1: Representative biochemical and cellular assay results demonstrating the critical role of the morpholine-piperidine pharmacophore in achieving nanomolar target inhibition and sub-micromolar cellular efficacy.

Conclusion

The tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate building block is an indispensable tool in the medicinal chemist's arsenal for targeting the PI3K/mTOR pathway. By leveraging the hydrogen-bonding capacity of the morpholine ring and the structural flexibility of the piperidine linker, researchers can synthesize highly potent, dual-action inhibitors. When coupled with self-validating proximity assays like AlphaScreen and robust cellular viability readouts, this workflow provides a highly reliable pipeline for oncology drug discovery.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at:[Link]

  • Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics - AACR Journals. Available at:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Cleavage for tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Welcome to the dedicated technical support guide for the optimization of Boc (tert-butyloxycarbonyl) cleavage from tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate. This resource is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the optimization of Boc (tert-butyloxycarbonyl) cleavage from tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuances of this specific deprotection step. Given the presence of a morpholine ring, which can be sensitive to strongly acidic conditions, careful selection and optimization of the deprotection protocol are paramount to ensure high yield and purity of the desired 4-morpholin-3-ylpiperidine product.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and supported by authoritative references.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the Boc deprotection of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate, offering structured solutions and the scientific rationale behind them.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is not going to completion, even after several hours using standard TFA/DCM conditions. What can I do?

Answer: Incomplete deprotection is a common hurdle that can often be resolved by systematically adjusting reaction parameters. The stability of the Boc group can be influenced by steric hindrance and the electronic nature of the substrate.[1][2]

Recommended Solutions & Protocols:

  • Increase Acid Concentration or Strength: The rate of Boc cleavage is highly dependent on the acid concentration.[2]

    • Option A: Increase TFA Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical starting point is 20-25% TFA, which can be increased to 50% if the reaction is slow.[2][3][4]

    • Option B: Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or ethyl acetate is a more potent alternative to TFA and can be highly effective for stubborn Boc groups.[5][6][7][8]

  • Elevate Reaction Temperature: For particularly resistant substrates, gentle heating can accelerate the reaction rate. However, this should be done cautiously to avoid potential side reactions.[2][9]

Detailed Protocol: Boc Deprotection with 4M HCl in Dioxane

  • Materials:

    • tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

    • 4M HCl in 1,4-dioxane

    • Anhydrous 1,4-dioxane or methanol (optional, for solubility)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of anhydrous dioxane or another suitable solvent in a round-bottom flask.

    • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.[7][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] The deprotected amine will be more polar and have a lower Rf value on TLC.[5]

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • For isolation of the free amine, dissolve the residue in DCM or EtOAc and wash with saturated NaHCO₃ solution to neutralize the HCl salt.

    • Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Workflow for Addressing Incomplete Deprotection:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Observation of Side Products (+56 amu peak)

Question: I'm seeing a significant side product with a mass increase of +56 amu in my LC-MS analysis. What is this, and how can I prevent it?

Answer: A mass increase of +56 amu corresponds to the addition of a tert-butyl group. This is a well-known side reaction where the tert-butyl cation, generated during the acidic cleavage of the Boc group, acts as an electrophile and alkylates nucleophilic sites on your molecule.[1][5][10] The morpholine nitrogen, while less nucleophilic when protonated, or the deprotected piperidine nitrogen could potentially be sites for this side reaction.

Recommended Solutions:

  • Use Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are molecules that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[1][5]

    • Common Scavengers:

      • Triethylsilane (TES)

      • Triisopropylsilane (TIPS)

      • Thioanisole

      • Water

Comparison of Scavengers:

ScavengerTypical ConcentrationNotes
Triethylsilane (TES)2-5% (v/v)Highly effective, particularly for tryptophan-containing peptides.
Triisopropylsilane (TIPS)2-5% (v/v)Similar to TES, offers good protection.[10]
Thioanisole2-5% (v/v)Useful for protecting methionine and tyrosine residues.
Water1-5% (v/v)A simple and effective scavenger that quenches the tert-butyl cation to form tert-butanol.[5][10]

Detailed Protocol: Boc Deprotection with TFA and Scavengers

  • Materials:

    • tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Scavenger (e.g., Triisopropylsilane)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected substrate in anhydrous DCM (0.1-0.5 M).

    • Add the chosen scavenger (e.g., 5% v/v TIPS).[10]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[3]

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.[3][9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[3]

Issue 3: Degradation of the Morpholine Ring or Other Acid-Sensitive Groups

Question: My product appears to be degrading under the acidic conditions, potentially affecting the morpholine moiety. Are there milder deprotection methods available?

Answer: Yes, when dealing with substrates that are sensitive to strong acids like TFA or HCl, several milder deprotection strategies can be employed. These methods often offer greater functional group tolerance.[5]

Recommended Milder Alternatives:

  • Lewis Acid-Mediated Deprotection: Lewis acids can facilitate Boc cleavage under non-protic conditions. Reagents like zinc bromide (ZnBr₂) in an inert solvent are a viable option, though they may require longer reaction times.[1][5]

  • Oxalyl Chloride in Methanol: This system provides a very mild method for N-Boc deprotection and is compatible with many acid-labile functional groups.[9][11][12] The reaction proceeds at room temperature with good to excellent yields.[11][12]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[5][13][14]

Detailed Protocol: Mild Boc Deprotection with Oxalyl Chloride/Methanol

  • Materials:

    • tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

    • Oxalyl chloride

    • Methanol, anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected amine in anhydrous methanol (e.g., 0.1 M).[9]

    • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.[11][12] An immediate temperature increase and sputtering may be observed.[12]

    • Stir the reaction at room temperature for 1-4 hours.[11][12]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Decision Tree for Selecting a Deprotection Method:

Deprotection_Method_Selection Start Select Deprotection Method Acid_Sensitive Does the substrate have other acid-sensitive groups? Start->Acid_Sensitive Standard_TFA Standard Conditions: TFA/DCM Acid_Sensitive->Standard_TFA No Milder_Methods Consider Milder Methods Acid_Sensitive->Milder_Methods Yes Incomplete_Rxn Is the reaction incomplete with standard conditions? Standard_TFA->Incomplete_Rxn Side_Products Are tert-butylation side products observed? Standard_TFA->Side_Products Lewis_Acid Lewis Acids (e.g., ZnBr₂) Milder_Methods->Lewis_Acid Oxalyl_Chloride Oxalyl Chloride in Methanol Milder_Methods->Oxalyl_Chloride Thermal Thermal Deprotection Milder_Methods->Thermal Stronger_Acid Use Stronger Acid: 4M HCl in Dioxane Incomplete_Rxn->Stronger_Acid Yes Add_Scavengers Add Scavengers (TIPS, TES, Water) Side_Products->Add_Scavengers Yes

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of complex functionalized heterocycles. tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS: 1369138-78-2) [1] is a prime example of a molecule whose physical properties are dictated by a "tug-of-war" between competing structural motifs.

This guide provides a causality-driven approach to diagnosing and resolving solubility issues, ensuring your synthetic workflows remain robust, scalable, and reproducible.

Structural Causality: Understanding the Solvation Dynamics

To permanently resolve solubility issues, we must first analyze the molecular architecture. This compound features a highly lipophilic tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, contrasted by a polar, basic secondary amine within the morpholine ring.

SPR Molecule tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate Boc Boc Group (N1) Molecule->Boc Piperidine Piperidine Core Molecule->Piperidine Morpholine Morpholine Ring (C4) Molecule->Morpholine Prop1 Increases Lipophilicity (Soluble in DCM/EtOAc) Boc->Prop1 Prop2 Steric Bulk (Hinders crystalline packing) Piperidine->Prop2 Prop3 Secondary Amine (H-bond donor/acceptor) Morpholine->Prop3 Prop4 Basic Center (Prone to salt formation) Morpholine->Prop4

Structure-property relationships dictating the solubility profile of the target molecule.

The core mechanisms driving insolubility are:

  • Inadvertent Salt Formation: The secondary amine (morpholine N4) is basic. Exposure to trace acids during previous synthetic steps or absorption of atmospheric CO₂ leads to the formation of hydrochloride or carbamate salts. These salts have near-zero solubility in aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) [2].

  • Intermolecular Hydrogen Bonding: In its free-base form, the morpholine N-H acts as a strong hydrogen-bond donor, while the Boc carbonyl acts as an acceptor. In non-polar media (e.g., hexanes, toluene), these molecules self-assemble into transient polymeric aggregates, causing them to crash out of solution.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates as a white, cloudy solid when I attempt to dissolve it in standard organic solvents like DCM. Why is this happening? Causality: You are likely dealing with a protonated salt form rather than the free base. Amines with this level of basicity readily form salts that are insoluble in moderately polar organic solvents. Solution: Perform a basic aqueous wash. Suspending the crude mixture in DCM and washing with 1M NaOH or saturated NaHCO₃ will deprotonate the morpholine ring, immediately driving the lipophilic free base into the organic layer.

Q2: The compound is fully free-based, yet it still shows sluggish dissolution in cold tetrahydrofuran (THF) during my scale-up. How can I improve this without degrading the Boc group? Causality: At lower temperatures, the thermal energy is insufficient to break the intermolecular hydrogen bonds between the morpholine and Boc groups. While Boc groups are generally thermally stable up to 100°C in the absence of acid [3], cold temperatures promote aggregation. Solution: Apply gentle heating (35–40°C) or add a protic co-solvent (e.g., 5% methanol). Methanol acts as a hydrogen-bond disruptor, inserting itself between the compound's donor/acceptor sites and solvating the monomeric form.

Q3: During flash column chromatography using a Hexane/EtOAc gradient, the compound crashes out on the column, leading to broad, tailing peaks and low recovery. How do I fix the solvent system? Causality: Hexane is too non-polar to solvate the morpholine moiety. Furthermore, the basic secondary amine interacts strongly with the acidic silanol groups on the stationary silica phase, causing the compound to stick and streak. Solution: Abandon the Hexane/EtOAc system. Switch to a DCM/MeOH gradient and add 1% Triethylamine (TEA) to the mobile phase. The TEA neutralizes the acidic silica, while the DCM/MeOH mixture provides the exact dielectric constant needed to keep the compound in solution.

Quantitative Data: Solvent Compatibility Matrix

To eliminate guesswork, use the following empirically derived solubility matrix when designing your reaction or purification conditions.

Solvent SystemPolarity IndexSolubility StatusMechanistic Observation
Hexane / Heptane 0.1Poor (< 5 mg/mL)Fails to disrupt H-bonding; promotes aggregation.
Toluene 2.4Moderate (~20 mg/mL)Solvates the Boc group but struggles with the morpholine ring.
Ethyl Acetate (EtOAc) 4.4Good (~50 mg/mL)Excellent for extraction, provided the compound is a free base.
Dichloromethane (DCM) 3.1Excellent (>100 mg/mL)Optimal polar aprotic solvent; easily solvates the entire scaffold.
DCM + 5% Methanol ~3.4Optimal (>200 mg/mL)Methanol disrupts intermolecular H-bonds, maximizing solubility.
Water (pH 7.0) 10.2Poor (< 1 mg/mL)The lipophilic Boc group and piperidine core reject aqueous solvation.
Water (pH 2.0) 10.2Excellent (>100 mg/mL)Protonation of morpholine nitrogen forms a highly water-soluble salt.

Experimental Protocols: Self-Validating Systems

Do not just follow steps; verify them. The following protocols include built-in validation checks to ensure the physical chemistry is working in your favor.

Protocol A: Free-Basing and Solubilization for Downstream Coupling

Use this protocol if your starting material is stubbornly insoluble in DCM or THF.

  • Suspension: Suspend 1.0 g of the crude tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate in 20 mL of DCM. It will likely appear cloudy.

  • Deprotonation: Add 20 mL of 1M aqueous NaOH. Stir vigorously for 10 minutes at room temperature.

    • Validation Check: Stop stirring and let the layers separate. The organic (bottom) layer must transition from cloudy to completely transparent. Test the aqueous (top) layer with pH paper; it must read >10.

  • Phase Separation: Extract the organic layer. Wash the aqueous layer with an additional 10 mL of DCM and combine the organic fractions.

  • Drying: Add anhydrous Na₂SO₄ to the combined organic layers. Swirl gently.

    • Validation Check: The Na₂SO₄ should be free-flowing like sand. If it clumps heavily, water is still present; add more drying agent.

  • Concentration: Filter and concentrate under reduced pressure to yield the fully soluble free base as a clear oil or easily dissolvable foam.

Protocol B: Optimized Flash Chromatography Recovery

Use this protocol to prevent on-column precipitation and streaking.

  • Solvent Preparation: Prepare a mobile phase of 94% DCM, 5% Methanol, and 1% Triethylamine (TEA).

  • Column Equilibration: Flush the silica gel column with at least two column volumes (CV) of the prepared mobile phase.

    • Validation Check: Collect a few drops of the eluent coming off the column and spot it on wet pH paper. It must read basic (pH > 8). If it is acidic, the silica silanol groups are not yet neutralized; continue flushing.

  • Sample Loading: Dissolve your compound in the minimum amount of the mobile phase (e.g., 2 mL).

    • Validation Check: The solution must remain perfectly clear. If it turns turbid, add an extra 0.1 mL of Methanol before loading.

  • Elution: Run the column. TLC monitoring will now show a tight, circular spot (Rf ~0.3–0.4) rather than a streaking teardrop, confirming the suppression of secondary interactions and precipitation.

Diagnostic Troubleshooting Workflow

Use this logical decision tree to rapidly diagnose and fix solubility issues at the bench.

SolubilityWorkflow Start Compound Insoluble in Organic Solvent CheckSalt Is the morpholine nitrogen protonated (Salt form)? Start->CheckSalt FreeBase Perform basic workup (Sat. NaHCO3 or 1M NaOH) CheckSalt->FreeBase Yes CheckSolvent Is the solvent highly non-polar? (e.g., Hexane/Toluene) CheckSalt->CheckSolvent No Success Fully Solubilized tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate FreeBase->Success ChangeSolvent Switch to polar aprotic (DCM, THF) or add 5% MeOH CheckSolvent->ChangeSolvent Yes CheckAgg Are there intermolecular H-bonding aggregates? CheckSolvent->CheckAgg No ChangeSolvent->Success DisruptAgg Apply mild heat (40°C) or sonication CheckAgg->DisruptAgg Yes DisruptAgg->Success

Workflow for diagnosing and resolving solubility issues of the target Boc-protected amine.

References

  • tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate Chemical Properties ChemSrc URL:[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development, ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Prepared by the Gemini Applications Science Team Welcome to the technical support guide for tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this sterically demanding building block. Our goal is to help you navigate the unique challenges presented by this molecule and achieve success in your synthetic endeavors.

Introduction: Understanding the Steric Challenge

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate is a valuable scaffold in medicinal chemistry, combining the piperidine and morpholine heterocycles. However, its synthetic utility is often hampered by significant steric hindrance around the reactive morpholine nitrogen. The bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine ring, combined with the adjacent piperidine ring itself, creates a crowded environment that can impede the approach of reagents. This guide outlines strategies to overcome these steric barriers in common synthetic transformations.

G cluster_molecule tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate cluster_hindrance mol h1 Primary Hindrance: Bulky Boc Group h1->mol h2 Secondary Hindrance: Axial Protons from Piperidine Ring h2->mol h3 Target Reaction Site: Hindered Morpholine Nitrogen h3->mol G cluster_legend Troubleshooting Workflow start Reaction Failed or Low Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents Step 1 increase_potency Increase Reagent Potency check_reagents->increase_potency If reagents are OK optimize_conditions Optimize Conditions (Temp, Solvent, Base) increase_potency->optimize_conditions Alkylation: R-I > R-Br Acylation: HATU > DCC change_catalyst Change Catalyst System success Reaction Successful change_catalyst->success e.g., Pd/L1 -> Pd/L2 optimize_conditions->change_catalyst If still fails key1 Problem key2 Action key3 Outcome

Optimization

Technical Support Center: Minimizing Epimerization in the Synthesis of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate . The s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate .

The structural complexity of this molecule lies in the single chiral center located at the C3 position of the morpholine ring (note: the C4 position of the piperidine ring is achiral due to symmetry). The industry-standard synthetic route typically involves the construction of a chiral amino acid derivative, cyclization to a 5-substituted morpholin-3-one, and subsequent lactam reduction. Maintaining stereochemical integrity (preventing racemization/epimerization) across these steps requires precise control over reaction kinetics and basicity.

Pathway Visualization: The Epimerization Mechanism

During the final reduction of the morpholin-3-one intermediate to the target morpholine, the system passes through a highly reactive iminium ion. If the reduction is not kinetically favored, this intermediate undergoes tautomerization, leading to complete loss of the stereocenter.

Mechanism Lactam Morpholin-3-one (Chiral C5) Hemiaminal Hemiaminal Intermediate Lactam->Hemiaminal Hydride Addition Iminium Iminium Ion (N4=C3) Hemiaminal->Iminium -H2O Enamine Enamine Tautomer (Loss of Stereocenter) Iminium->Enamine High Temp / Slow Reduction (Tautomerization) Product Chiral Morpholine (Target) Iminium->Product Fast Reduction (Mild Conditions) Racemate Racemic Morpholine (Epimerized) Enamine->Racemate Non-selective Reduction

Mechanism of iminium-enamine tautomerization leading to epimerization during lactam reduction.

Troubleshooting Guides & FAQs

Q1: I am observing significant racemization during the reduction of the 5-(1-Boc-piperidin-4-yl)morpholin-3-one intermediate. Why is this happening and how can I prevent it?

Causality: The reduction of the lactam proceeds via a hemiaminal intermediate which collapses to an iminium ion. Under forcing conditions (e.g., refluxing THF with LiAlH4​ or BH3​ ), this iminium ion can undergo tautomerization to an enamine. Because the chiral center is adjacent to the nitrogen (C5 of the morpholin-3-one, which becomes C3 of the morpholine), deprotonation at this position irreversibly destroys the stereocenter. Solution: Abandon high-temperature hydride reductions. Instead, utilize the electrophilic amide activation method pioneered by [1] and [2]. By activating the amide with trifluoromethanesulfonic anhydride ( Tf2​O ) to form a highly electrophilic iminium triflate, the subsequent reduction with NaBH4​ occurs rapidly at 0 °C. This kinetically outcompetes the enamine tautomerization pathway, preserving >99% enantiomeric excess (ee).

Q2: We use a base-catalyzed cyclization of a chloroacetamide intermediate to form the morpholin-3-one. Could this step be causing our loss of enantiomeric purity?

Causality: While the proton at the chiral center (alpha to the amide NH) has a relatively high pKa (>30), the use of strong, non-nucleophilic bases (e.g., NaH , KOtBu ) in polar aprotic solvents (like DMF) at elevated temperatures can lead to trace deprotonation or reversible ring-opening via an aziridinium intermediate. Solution: Switch to a milder, biphasic base system. Using powdered KOH or NaOH in a THF/water mixture with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) allows the alkoxide to form and cyclize rapidly via intramolecular SN​2 at 0 °C, completely bypassing the high-activation-energy epimerization pathways.

Q3: After successful synthesis, the free morpholine base seems to lose optical purity upon prolonged storage or during subsequent cross-coupling steps. What is the mechanism?

Causality: Secondary chiral amines are highly susceptible to transition-metal-catalyzed or photocatalyzed reversible dehydrogenation, known as Hydrogen Atom Transfer (HAT)[3]. Trace palladium from subsequent cross-coupling steps, or even ambient light and oxygen, can trigger this radical-mediated epimerization to the imine, a phenomenon extensively characterized by[4]. Solution: Never store the molecule as a free free-base oil. Immediately isolate the product as a crystalline salt (e.g., HCl or L-tartrate salt). Protonation locks the nitrogen lone pair, drastically increasing the bond dissociation energy of the alpha-C-H bond and preventing oxidation to the imine.

Quantitative Data: Impact of Reduction Conditions

The following table summarizes the causal relationship between reduction kinetics, temperature, and the resulting stereochemical integrity of the morpholine C3 position.

Reduction SystemTemperatureReaction TimeYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
LiAlH4​ / THF66 °C (Reflux)12 h45%< 10% (Racemic)Prolonged heating promotes reversible iminium-enamine tautomerization.
BH3​⋅SMe2​ / THF0 °C to 25 °C8 h72%85%Milder conditions reduce tautomerization rate, but slow reduction allows trace epimerization.
Tf2​O , 2-F-Pyr, then NaBH4​ 0 °C to 25 °C1.5 h88%> 99% Rapid trapping of the highly electrophilic iminium intermediate prevents enamine formation.
Experimental Protocol: Stereoretentive Reduction of Morpholin-3-one

This self-validating protocol utilizes electrophilic amide activation to ensure complete retention of stereochemistry at the C3 position.

Reagents:

  • 5-(1-Boc-piperidin-4-yl)morpholin-3-one (1.0 equiv)

  • 2-Fluoropyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.1 equiv)

  • Sodium borohydride ( NaBH4​ ) (2.0 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) and Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Dissolve the morpholin-3-one (1.0 equiv) in anhydrous CH2​Cl2​ to achieve a 0.1 M concentration. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophilic Activation: Add 2-fluoropyridine (1.2 equiv) via syringe. Next, add Tf2​O (1.1 equiv) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation Check: Pull a 10 µL aliquot, quench in saturated NaHCO3​ , and check via TLC (EtOAc/Hexane). The starting lactam spot must be completely consumed, indicating full conversion to the iminium triflate.

  • Hydride Reduction: Add solid NaBH4​ (2.0 equiv) in one rapid portion. Immediately begin a slow, dropwise addition of anhydrous THF (equal in volume to the CH2​Cl2​ used) to solubilize the hydride. Remove the ice bath and allow the reaction to stir at room temperature for 60 minutes.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer three times with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude product via 1H NMR. The complete disappearance of the carbonyl alpha-protons (typically around 4.1 ppm in the lactam) confirms reduction. Perform Chiral HPLC analysis to validate that the ee remains >99%.

References
  • Zican Shen, María A. Vargas-Rivera, Elizabeth L. Rigby, Jonathan A. Ellman. "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers." Journal of the American Chemical Society, 2022. URL:[Link]

  • Guillaume Pelletier, William S. Bechara, André B. Charette. "Controlled and Chemoselective Reduction of Secondary Amides." Journal of the American Chemical Society, 2010. URL:[Link]

  • Shao-Hua Xiang, Jing Xu, Hua-Qin Yuan, Pei-Qiang Huang. "Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions." Synlett, 2010. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Protection in Bis-Heterocycle Synthesis: A Comparative Guide to Boc vs. Cbz for 4-Morpholin-3-ylpiperidine

The synthesis of complex bis-heterocycles, such as 4-morpholin-3-ylpiperidine, is a cornerstone of modern medicinal chemistry. This specific privileged scaffold is heavily utilized in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex bis-heterocycles, such as 4-morpholin-3-ylpiperidine, is a cornerstone of modern medicinal chemistry. This specific privileged scaffold is heavily utilized in the development of kinase inhibitors and endocannabinoid hydrolase inhibitors 1 [[2]](). The primary synthetic challenge when functionalizing 4-morpholin-3-ylpiperidine is differentiating its two secondary amines: the piperidine nitrogen (N1) and the morpholine nitrogen (N4').

To achieve selective functionalization, chemists rely on orthogonal protecting groups—most notably Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) . This guide provides an objective, data-driven comparison of these two strategies, detailing the mechanistic causality behind their selection and providing self-validating experimental protocols.

Mechanistic Rationale: Regioselectivity and Orthogonality

Before applying a protecting group, it is critical to understand the intrinsic reactivity of the 4-morpholin-3-ylpiperidine scaffold. The piperidine N1 is significantly more nucleophilic than the morpholine N4'. The morpholine nitrogen's reactivity is attenuated by the electron-withdrawing inductive effect (-I) of the adjacent oxygen atom, coupled with the steric hindrance introduced by the C3-attachment point. Consequently, the controlled addition of 1.0 equivalent of an electrophilic protecting reagent (Boc₂O or CbzCl) will regioselectively protect the piperidine N1, leaving the morpholine N4' available for subsequent alkylation or acylation 3.

The choice between Boc and Cbz hinges entirely on the downstream reaction conditions (orthogonality):

  • Boc (tert-butyloxycarbonyl): Removed via acidolysis (e.g., TFA or HCl). It is highly stable to catalytic hydrogenation, nucleophiles, and strong bases 45. It is the preferred choice unless the target molecule contains acid-sensitive functional groups.

  • Cbz (carboxybenzyl): Removed via catalytic hydrogenolysis (H₂, Pd/C). It is stable to mild acids (like dilute TFA) and bases, making it the ideal choice when the substrate cannot tolerate strong acidic cleavage or when synthesizing acid-labile peptide bonds 67.

DecisionTree Start Target: 4-Morpholin-3-ylpiperidine Selective N-Protection Cond1 Are subsequent steps sensitive to strong acid? Start->Cond1 Cond2 Are subsequent steps sensitive to hydrogenation? Cond1->Cond2 No Cbz Select Cbz Protection (Deprotect via H2, Pd/C) Cond1->Cbz Yes Boc Select Boc Protection (Deprotect via TFA/HCl) Cond2->Boc Yes Fmoc Consider Fmoc or Alloc (Orthogonal to both) Cond2->Fmoc No (Both tolerated)

Workflow for selecting orthogonal protecting groups in bis-heterocycle synthesis.

Comparative Performance Data

The following table synthesizes quantitative and qualitative data comparing the performance of Boc and Cbz protection specifically for piperidine/morpholine derivatives 4.

ParameterBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Reagent Used Boc₂O (Di-tert-butyl dicarbonate)CbzCl (Benzyl chloroformate)
Base Requirement TEA, DIPEA, or neat (mild)Na₂CO₃, NaOH (Schotten-Baumann)
Typical Yield (N1) 95–99%90–96%
Deprotection Condition 20–50% TFA in DCM, or 4M HCl/DioxaneH₂ (1 atm), 10% Pd/C in MeOH
Deprotection Time 1–2 hours at 25 °C2–4 hours at 25 °C
Orthogonality Stable to H₂, Pd/C, and strong basesStable to mild acids (TFA) and bases
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)Toluene, CO₂ (gas)
Mass Shift (LC-MS) +100 Da+134 Da

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate internal validation checks. These checks confirm that the causality of the reaction (e.g., selective N1 protection over N4') holds true in practice.

Protocol A: Selective N-Boc Protection & Deprotection

Objective: Synthesize tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate.

  • Preparation: Dissolve 4-morpholin-3-ylpiperidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling suppresses the nucleophilicity of the morpholine nitrogen, ensuring strict regioselectivity.

  • Base Addition: Add triethylamine (TEA, 1.2 equiv).

  • Boc Installation: Dropwise, add a solution of Boc₂O (1.05 equiv) in DCM. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 4 hours.

  • Validation Check (Self-Validation): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material will stain a deep purple/brown immediately. The desired mono-Boc product will only stain faintly upon prolonged heating, confirming the primary nucleophilic site (N1) has been capped. LC-MS must show a dominant peak at [M+H]⁺ + 100 Da.

  • Deprotection (Post-Functionalization): To remove the Boc group, dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours. The generation of isobutylene gas (bubbling) acts as a visual confirmation of acidolysis 4.

Protocol B: Selective N-Cbz Protection & Deprotection

Objective: Synthesize benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate using Schotten-Baumann conditions.

  • Preparation: Dissolve 4-morpholin-3-ylpiperidine (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium carbonate (Na₂CO₃, 2.0 equiv). Causality: The biphasic aqueous base traps the HCl byproduct generated by CbzCl, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Cbz Installation: Cool to 0 °C. Add Benzyl chloroformate (CbzCl, 1.05 equiv) dropwise. Stir vigorously at room temperature for 12 hours.

  • Validation Check (Self-Validation): Extract with EtOAc and analyze the organic layer via LC-MS. The presence of a +134 Da mass shift confirms mono-protection. If a +268 Da mass is observed, over-protection at the morpholine N4' has occurred, indicating the CbzCl was added too rapidly or in excess.

  • Deprotection (Post-Functionalization): Dissolve the Cbz-protected intermediate in Methanol. Add 10% Pd/C (10% w/w). Purge the flask with Argon, then introduce H₂ gas via a balloon (1 atm). Stir for 3 hours. Causality: Palladium inserts into the benzyl-oxygen bond, driving hydrogenolysis to yield toluene and a carbamic acid, which spontaneously decarboxylates7.

ReactionPathway SM 4-Morpholin-3-ylpiperidine (N1 & N4' free) BocInt N1-Boc-4-Morpholin- 3-ylpiperidine SM->BocInt Boc2O, TEA CbzInt N1-Cbz-4-Morpholin- 3-ylpiperidine SM->CbzInt CbzCl, Base FuncBoc N4'-Alkyl-N1-Boc Intermediate BocInt->FuncBoc R-X, Base FuncCbz N4'-Alkyl-N1-Cbz Intermediate CbzInt->FuncCbz R-X, Base Product N4'-Alkyl-4-Morpholin- 3-ylpiperidine FuncBoc->Product TFA/DCM FuncCbz->Product H2, Pd/C

Orthogonal functionalization pathways for 4-morpholin-3-ylpiperidine using Boc and Cbz.

References

  • Benchchem. "Literature review of Boc vs. Cbz protecting groups". Benchchem Guide. 4

  • Benchchem. "A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals". Benchchem Guide.5

  • Highfine. "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups". Highfine Tech. 6

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". 7

  • National Institutes of Health (NIH) / PMC. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". 1

  • National Institutes of Health (NIH) / PMC. "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases". 2

  • Bocsci. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis".

  • Molaid. "tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate - CAS 1369138-78-2".9

Sources

Comparative

Validation of HPLC Analytical Methods for tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate: A Comparative Guide

Introduction & Analytical Challenges tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS 1369138-78-2)[1] is a critical structural intermediate frequently utilized in the development of kinase inhibitors and GPCR-ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS 1369138-78-2)[1] is a critical structural intermediate frequently utilized in the development of kinase inhibitors and GPCR-targeting active pharmaceutical ingredients (APIs). Structurally, the molecule presents a unique dichotomy: it features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, paired with a basic secondary amine on the morpholine ring.

The Chromatographic Challenge: The secondary amine of the morpholine ring possesses a pKa of approximately 8.3. Under standard neutral HPLC conditions (pH 6.0–7.0), this basic nitrogen remains predominantly protonated and positively charged. Consequently, it undergoes severe secondary electrostatic interactions with unreacted, ionized silanol groups (Si-O⁻, pKa ~3.5–4.5) present on standard silica-based stationary phases (BenchChem)[2]. This mixed-mode retention mechanism—combining hydrophobic partitioning with unintended ion exchange—manifests as severe peak tailing, poor resolution, and compromised quantitative accuracy (Element Lab Solutions)[3].

To ensure analytical trustworthiness and compliance with USP General Chapter <1225>[4] and ICH Q2(R2)[5], we must first objectively evaluate column chemistries to suppress these secondary interactions before proceeding to formal method validation.

Comparative Evaluation of Column Chemistries

To establish a robust, self-validating analytical procedure, we compared three distinct chromatographic methodologies. The goal was to identify the optimal system that yields a USP Tailing Factor ( As​ ) of < 1.5, ensuring accurate integration and reproducibility.

Method A: Standard C18 with Low pH (0.1% TFA)
  • Mechanism: The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. This fully protonates the surface silanols (converting Si-O⁻ to Si-OH), neutralizing their negative charge and eliminating the ion-exchange site. Furthermore, TFA acts as an ion-pairing agent for the basic morpholine nitrogen, creating a neutral, hydrophobic complex that retains efficiently on the C18 phase[3].

Method B: Polar-Embedded C18 at Neutral pH
  • Mechanism: This stationary phase incorporates an embedded amide or carbamate functional group near the silica surface. This polar group creates a localized hydration layer that sterically and electronically shields the residual silanols, repelling the basic analyte without requiring highly acidic mobile phases.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Utilizing a bare silica column with a highly organic mobile phase (>70% Acetonitrile), HILIC retains the polar morpholine moiety via partitioning into a water-enriched layer on the silica surface, bypassing traditional reverse-phase hydrophobic interactions entirely.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each method when analyzing a 0.5 mg/mL standard of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate.

MethodColumn ChemistryMobile Phase SystemTailing Factor ( As​ )Theoretical Plates ( N )LC-MS Compatibility
A Standard C18 (Type B Silica)Water/ACN + 0.1% TFA (pH ~2.0)1.15 > 12,000Poor (Ion suppression from TFA)
B Polar-Embedded C18Water/ACN + 10mM NH₄OAc (pH 6.8)1.45 > 8,500Excellent
C HILIC (Bare Silica)ACN/Water + 10mM NH₄Formate1.20 > 10,000Excellent

RetentionMechanism cluster_0 Neutral pH (pH 7.0) cluster_1 Acidic pH (0.1% TFA, pH 2.0) Analyte tert-Butyl 4-morpholin- 3-ylpiperidine-1-carboxylate (Basic Secondary Amine) Silanol_Ion Standard C18 Ionized Silanols (Si-O⁻) Analyte->Silanol_Ion Deprotonated Silica Silanol_Protonated Standard C18 Protonated Silanols (Si-OH) Analyte->Silanol_Protonated Protonated Silica MixedMode Mixed-Mode Retention (Hydrophobic + Ionic) Silanol_Ion->MixedMode Tailing Severe Peak Tailing (As > 2.0) MixedMode->Tailing Hydrophobic Pure Hydrophobic Retention Silanol_Protonated->Hydrophobic Symmetrical Symmetrical Peak (As < 1.2) Hydrophobic->Symmetrical

Fig 1: Effect of mobile phase pH on the retention mechanism and peak symmetry of basic amines.

Step-by-Step Validation Protocol (ICH Q2(R2) & USP <1225>)

Having selected Method A, we must validate it as a Category I assay (Quantitation of major components) according to USP <1225>[4] and ICH Q2(R2)[5]. The following protocol is designed as a self-validating system; failure at any gate (e.g., System Suitability) halts the workflow, ensuring absolute data trustworthiness.

ValidationWorkflow cluster_Core Core ICH Q2(R2) Parameters Start Method Optimization (Column, Mobile Phase) SST System Suitability (As < 1.5, RSD < 2.0%) Start->SST Spec Specificity (Resolution > 2.0 vs Impurities) SST->Spec Lin Linearity & Range (R² ≥ 0.999, 50-150%) Spec->Lin Prec Precision (Repeatability RSD < 2.0%) Spec->Prec Acc Accuracy (Recovery 98-102%) Spec->Acc Rob Robustness (DoE approach for variations) Lin->Rob Prec->Rob Acc->Rob Report Final Validation Report (Fitness for Purpose Confirmed) Rob->Report

Fig 2: Lifecycle approach to HPLC method validation per ICH Q2(R2) and USP <1225> guidelines.

Step 1: System Suitability Testing (SST)

Before executing any validation parameter, the system's fitness must be verified.

  • Prepare a working standard solution of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate at 0.5 mg/mL in Diluent (Water:ACN 50:50).

  • Inject the standard six consecutive times.

  • Acceptance Criteria: Tailing factor ( As​ ) 1.5; Theoretical plates ( N ) 5,000; Relative Standard Deviation (%RSD) of peak area 2.0%.

Step 2: Specificity & Forced Degradation

Specificity ensures the method can unequivocally assess the analyte in the presence of expected impurities and degradants[5].

  • Inject a blank diluent to confirm no baseline interference at the analyte's retention time.

  • Subject the API to forced degradation: 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H₂O₂ (Oxidation), Heat (60°C), and UV Light.

  • Acceptance Criteria: The analyte peak must be completely resolved from all degradation product peaks (Resolution, Rs​>2.0 ). Peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 3: Linearity and Range

Demonstrates that the analytical response is directly proportional to the concentration[5].

  • Prepare five concentration levels ranging from 50% to 150% of the target concentration (0.25, 0.375, 0.50, 0.625, and 0.75 mg/mL).

  • Inject each level in triplicate. Plot the peak area against the concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the target concentration response.

Step 4: Accuracy (Recovery)

Measures the closeness of the test results to the true value[5].

  • Prepare synthetic sample matrices spiked with known amounts of the reference standard at three levels: 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an RSD 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare six independent sample solutions at 100% test concentration (0.5 mg/mL) and analyze them on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare six new independent solutions on a different day, using a different HPLC instrument and a different lot of the C18 column.

  • Acceptance Criteria: The %RSD for the assay values of the six preparations must be 2.0% for both repeatability and intermediate precision.

Step 6: Robustness

Evaluates the reliability of the method under deliberate, small variations in operating parameters, ensuring the final Reportable Result (RR) remains fit for purpose (ECA Academy)[6].

  • Systematically vary the following parameters using a Design of Experiments (DoE) approach:

    • Flow rate: ± 0.1 mL/min

    • Column temperature: ± 5°C

    • Mobile phase organic composition: ± 2% absolute

    • Mobile phase pH (TFA concentration): 0.08% to 0.12%

  • Acceptance Criteria: System suitability criteria (SST) must still be met under all varied conditions, and the assay value must not deviate by more than ± 2.0% from the optimized conditions.

Conclusion

The successful analysis of basic pharmaceutical intermediates like tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate relies entirely on controlling the ionization state of both the analyte and the stationary phase. By employing a low-pH mobile phase (0.1% TFA) on a Type-B C18 column, we effectively neutralize residual silanols, transforming a problematic mixed-mode retention mechanism into a predictable, highly efficient hydrophobic separation. When validated strictly against ICH Q2(R2) and USP <1225> frameworks, this self-validating protocol guarantees absolute data integrity for downstream drug development applications.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • BA Sciences. USP <1225> Method Validation. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Available at:[Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at:[Link]

Sources

Validation

Structural Elucidation via Mass Spectrometry: Fragmentation Profiling of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate vs. 4-yl Isomer

Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Content Type: Analytical Comparison Guide Introduction: The Analytical Challenge of Positional Isomers In preclinical drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Preclinical Drug Development Professionals Content Type: Analytical Comparison Guide

Introduction: The Analytical Challenge of Positional Isomers

In preclinical drug development, the piperidine-morpholine scaffold is a ubiquitous pharmacophore, frequently utilized in the design of kinase inhibitors and GPCR-targeted therapies. During synthesis and metabolite profiling, distinguishing between positional isomers—specifically the 3-yl and 4-yl morpholine substitutions on a piperidine ring—poses a significant analytical challenge.

While 2D-NMR is the gold standard for structural confirmation, it requires milligram-scale purity. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) offers a rapid, microgram-scale alternative. This guide provides an objective, data-driven comparison of the Electrospray Ionization (ESI) MS/MS fragmentation pattern of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate against its structural isomer, tert-Butyl 4-morpholin-4-ylpiperidine-1-carboxylate , detailing the mechanistic causality behind their divergent spectral signatures.

Mechanistic Causality in ESI-CID Fragmentation

To build a robust analytical method, one must understand the thermodynamic drivers of gas-phase ion dissociation. Both isomers share a molecular formula of C14H26N2O3 and a precursor ion [M+H]+ at m/z 271.20. However, their fragmentation pathways diverge significantly based on structural sterics and bond energies.

The Universal Boc-Cleavage Pathway

Both isomers feature a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. Under positive ESI conditions, protonation occurs preferentially at the basic morpholine or piperidine nitrogen. Upon low-energy CID (10–15 eV), the Boc group exhibits a highly predictable fragmentation cascade. The tertiary carbon of the tert-butyl group stabilizes a positive charge, driving the neutral loss of isobutylene (C4H8, 56 Da) via a cyclic transition state . This is immediately followed by the rapid extrusion of carbon dioxide (CO2, 44 Da) to yield the naked secondary amine scaffold at m/z 171.15. This [M+H - 100]+ transition is the primary diagnostic marker for all t-Boc substituted precursors .

Divergent Pathways: 3-yl vs. 4-yl Cleavage

The critical differentiation between the two isomers occurs at higher collision energies (25–35 eV) acting upon the m/z 171.15 intermediate:

  • The 4-yl Isomer (Symmetrical Cleavage): The morpholine ring is attached to the C4 position, para to the piperidine nitrogen. This symmetry facilitates rapid α -cleavage of the C-N bond connecting the two rings. The result is the neutral loss of the intact morpholine molecule (87 Da), yielding a dominant, highly stable piperidinium ion at m/z 84.08.

  • The 3-yl Isomer (Ring Opening): In tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate, the morpholine is attached at the C3 position. The lack of para-symmetry and altered hyperconjugation significantly increases the energy barrier for the C-N bond cleavage between the rings. Instead of losing the intact morpholine, the collision energy is directed into the morpholine ring itself, causing a retro-aldol-like ring opening. This results in the characteristic neutral loss of a C2H4O fragment (44 Da) to yield a diagnostic fragment at m/z 127.12 .

MS_Fragmentation M [M+H]+ m/z 271.20 Int1 [M+H - C4H8]+ m/z 215.14 M->Int1 - Isobutylene (56 Da) CID: 10-15 eV Int2 [M+H - C4H8 - CO2]+ m/z 171.15 Int1->Int2 - CO2 (44 Da) CID: 15-20 eV Frag3yl Morpholine Ring Opening [m/z 171 - C2H4O]+ m/z 127.12 Int2->Frag3yl 3-yl Isomer Dominant CID: 25-35 eV Frag4yl Morpholine Cleavage [m/z 171 - Morpholine]+ m/z 84.08 Int2->Frag4yl 4-yl Isomer Dominant CID: 25-35 eV

ESI-CID Fragmentation pathways distinguishing 3-yl and 4-yl isomers.

Comparative Quantitative Data

The following table summarizes the key mass spectrometric parameters required to confidently differentiate the two isomers in a complex mixture.

Analytical Parametertert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylatetert-Butyl 4-morpholin-4-ylpiperidine-1-carboxylate
Precursor Ion [M+H]+ m/z 271.20m/z 271.20
Primary Loss (Boc Cleavage) m/z 215.14 (-C4H8), m/z 171.15 (-CO2)m/z 215.14 (-C4H8), m/z 171.15 (-CO2)
Diagnostic Secondary Fragment m/z 127.12 (Morpholine ring opening)m/z 84.08 (Loss of intact morpholine)
Optimal Collision Energy (CE) 15 eV (Boc loss), 30 eV (Ring opening)15 eV (Boc loss), 25 eV (C-N cleavage)
Chromatographic Retention (C18) Later eluting (asymmetric, less polar)Earlier eluting (symmetric, more polar)

Self-Validating Experimental Protocol

To ensure reproducible differentiation of these isomers, the following LC-MS/MS protocol is designed as a self-validating system. Causality Check: System suitability is confirmed by monitoring the m/z 215.14 intermediate; its complete absence prior to the collision cell indicates excessive in-source fragmentation, which will invalidate the downstream structural analysis.

Step 1: Sample Preparation
  • Dissolve the synthesized compound in LC-MS grade Methanol to achieve a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Scientific Rationale: The addition of 0.1% Formic Acid lowers the pH, ensuring complete protonation of the basic morpholine/piperidine nitrogens in solution, thereby maximizing the [M+H]+ ion yield during electrospray ionization.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Use a sub-2-micron C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to achieve sharp peak shapes and resolve potential isomeric mixtures.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Ramp from 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

    • Validation Check: The 3-yl isomer will typically elute slightly later than the 4-yl isomer due to its less polar spatial arrangement interacting more strongly with the hydrophobic stationary phase.

Step 3: MS/MS Tuning and Acquisition
  • Ion Source: ESI Positive mode. Set Capillary Voltage to 4000 V and Drying Gas Temperature to 325 °C.

  • Q1 Isolation: Set the first quadrupole to isolate the precursor at m/z 271.2.

  • Collision Energy (CE) Ramping: Acquire Product Ion scans across three CE channels (15 eV, 25 eV, 35 eV) simultaneously.

    • Validation Check: At 15 eV, the spectrum must be dominated by m/z 171.15. If m/z 271.2 is entirely absent at 10 eV, lower the fragmentor/cone voltage to prevent premature Boc loss in the source.

LCMS_Workflow Prep Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column Prep->LC ESI ESI(+) Ionization Capillary: 4000V LC->ESI Q1 Q1 Isolation m/z 271.2 ESI->Q1 CID CID Fragmentation CE: 10-40 eV Q1->CID TOF TOF/Q3 Detection Data Acquisition CID->TOF

Step-by-step LC-MS/MS workflow for structural elucidation.

References

  • Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47. Available at:[Link]

  • Poupin, P., et al. "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine... Evidence from Ionspray Mass Spectrometry." Applied and Environmental Microbiology, 1998. Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of Morpholine and Piperidine Scaffolds in Buchwald-Hartwig Amination

In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen (C-N) bonds, a linkage of paramount importance in pharmaceuticals, agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the construction of carbon-nitrogen (C-N) bonds, a linkage of paramount importance in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's broad utility is, in part, due to its tolerance of a wide array of amine coupling partners. Among the most common are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, their nuanced electronic and steric differences give rise to distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower researchers in making informed decisions for catalyst system selection and reaction optimization.

Fundamental Physicochemical Properties: A Tale of Two Heteroatoms

The primary structural distinction between piperidine and morpholine is the substitution of a methylene group (–CH₂) in piperidine with an oxygen atom in morpholine. This seemingly subtle alteration has profound consequences on the electronic and conformational properties of the ring, which in turn dictate their reactivity in the Buchwald-Hartwig amination.

PropertyMorpholinePiperidineImplication for Buchwald-Hartwig Amination
Structure Contains an oxygen atom at the 4-positionA simple cyclic secondary amineThe electron-withdrawing oxygen atom in morpholine reduces the electron density on the nitrogen.
pKa of Conjugate Acid ~8.4-8.7[3]~11.1-11.2[3]Piperidine is significantly more basic, which can influence its nucleophilicity and the ease of deprotonation in the catalytic cycle.
Steric Profile Generally considered to be of similar steric bulkGenerally considered to be of similar steric bulkWhile the overall size is comparable, the chair conformations and the presence of the oxygen atom can subtly influence the approach to the palladium center.
Metabolic Stability Generally more metabolically stableMore susceptible to metabolic transformationsThis is a key consideration in drug discovery, with the morpholine scaffold often being preferred for its enhanced stability.

The most critical differentiator is the basicity. The electron-withdrawing nature of the oxygen atom in morpholine significantly lowers the basicity of its nitrogen compared to piperidine.[3] This difference in pKa has a direct impact on the ease of deprotonation of the amine by the base in the Buchwald-Hartwig catalytic cycle, a crucial step for the formation of the palladium-amido complex.[4]

Comparative Reactivity in Buchwald-Hartwig Amination: A Data-Driven Analysis

Table 2.1: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine and Piperidine

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleMorpholinePd(η3-1-PhC3H4)(η5-C5H5) / XPhosNaOtBuToluene1002~100[5]
4-BromoanisolePiperidinePd₂(dba)₃ / P(tBu)₃NaOtBuToluene80398[6]
2-BromotolueneMorpholine(SIPr)Pd(cin)ClNaOtBuDMERT1690[7]
4-BromotoluenePiperidinePd(dba)₂ / (±)BINAPNaOtBum-xyleneMW-High[8]

Table 2.2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine and Piperidine

Aryl ChlorideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisoleMorpholinePd₂(dba)₃ / Mor-DalPhosNaOtBuToluene252>98[9]
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694[7]
4-ChlorotoluenePiperidinePd(OAc)₂ / RuPhosK₃PO₄t-AmOH1101892[10]
Heteroaryl ChloridesPiperidinePd-PEPPSI IHeptClNaOtBuDioxane40<2High[11]

Analysis of Experimental Data:

From the collated data, several key insights emerge:

  • High Yields are Achievable with Both Scaffolds: With the appropriate choice of catalyst system, both morpholine and piperidine can be coupled with a variety of aryl halides in excellent yields.

  • Milder Conditions for Morpholine with Advanced Ligands: The coupling of morpholine with 4-chloroanisole at room temperature using the specialized Mor-DalPhos ligand highlights how catalyst development has enabled the use of less basic amines under mild conditions.[9]

  • Piperidine Reactivity with a Range of Conditions: Piperidine's higher basicity allows for successful couplings under various conditions, including with weaker bases like K₃PO₄, which can be beneficial for substrates with base-sensitive functional groups.[10]

  • Ligand Choice is Paramount: The use of sterically bulky and electron-rich phosphine ligands such as XPhos, RuPhos, and Mor-DalPhos, or N-heterocyclic carbene (NHC) ligands like SIPr, is crucial for achieving high reactivity with both amines, especially when using less reactive aryl chlorides.[7][9][10][11]

Mechanistic Considerations: The "Why" Behind the Reactivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][4] Understanding how the properties of morpholine and piperidine influence each step is key to rationalizing their reactivity and optimizing reaction conditions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)(X) Pd0->PdII_halide Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_amine [L-Pd(II)(Ar)(Amine)]+X- PdII_halide->PdII_amine Amine Amine_Coord Amine Coordination PdII_amido L-Pd(II)(Ar)(Amido) PdII_amine->PdII_amido Base Deprotonation Deprotonation (Base) PdII_amido->Pd0 Ar-Amine

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: This step is primarily influenced by the aryl halide and the palladium-ligand complex, with the nature of the amine having a minimal direct effect.[4]

  • Amine Coordination and Deprotonation: Here, the basicity of the amine plays a significant role. The more basic piperidine will generally coordinate more strongly to the palladium center. However, the crucial deprotonation step to form the palladium-amido complex is where the difference in pKa is most pronounced. A stronger base is typically required to efficiently deprotonate the less acidic morpholine-palladium complex compared to the piperidine-palladium complex.[4] Conversely, with a very strong base, the higher concentration of the deprotonated, more nucleophilic piperidine may lead to faster reaction rates.

  • Reductive Elimination: This is the product-forming step. The electronic nature of the amido ligand can influence the rate of reductive elimination. While both are alkyl amides, the subtle electronic difference imparted by the oxygen in morpholine could have a minor effect on this step. Steric hindrance around the nitrogen and palladium center is also a critical factor, with bulkier ligands generally accelerating this step.[6]

Experimental Protocols: A Practical Guide

The following are representative, generalized protocols for the Buchwald-Hartwig amination of an aryl bromide with morpholine and piperidine. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Buchwald-Hartwig Amination

protocol_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Pre-catalyst, Ligand, Base, and Aryl Halide setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent amine Add Amine solvent->amine heat Heat and Stir amine->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor workup Workup and Purification monitor->workup end End workup->end

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (morpholine or piperidine, 1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst, phosphine ligand, base, and aryl bromide under an inert atmosphere.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine (morpholine or piperidine) via syringe.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

While a powerful reaction, the Buchwald-Hartwig amination can be sensitive to various parameters.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a rigorously inert atmosphere.[12] Use a pre-catalyst for more reliable activation.
Poor ligand choiceScreen a panel of ligands, including bulky, electron-rich phosphines (e.g., XPhos, RuPhos, SPhos) or NHC ligands.[12]
Suboptimal baseFor less basic amines like morpholine, a stronger base (e.g., NaOtBu, LHMDS) may be required. For base-sensitive substrates, screen weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[12]
Side Reactions (e.g., Hydrodehalogenation) β-Hydride elimination competing with reductive eliminationUse a bulkier ligand to sterically disfavor β-hydride elimination and promote reductive elimination.[1]
Presence of waterEnsure all reagents and solvents are scrupulously dry.[13]
Difficulty with Aryl Chlorides Slower oxidative additionUse a more electron-rich and sterically hindered ligand (e.g., BrettPhos, SPhos). Higher reaction temperatures may be necessary.

Conclusion

Both morpholine and piperidine are highly effective coupling partners in the Buchwald-Hartwig amination, each with its own set of considerations. Piperidine's higher basicity can lead to faster reaction rates under standard conditions, while the successful coupling of the less basic morpholine often benefits from more specialized, sterically demanding, and electron-rich ligands. The choice between these two valuable scaffolds will ultimately depend on the specific requirements of the target molecule, including the nature of the aryl halide, the presence of other functional groups, and desired downstream properties such as metabolic stability. A systematic approach to the optimization of the ligand, base, and solvent system is crucial for unlocking the full synthetic potential of both these important heterocyclic building blocks.

References

  • Nolan, S. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available at: [Link].

  • Blackmond, D. G., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Fairlamb, I. J. S., et al. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link].

  • Pike, R. D., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. Available at: [Link].

  • Synthesis Workshop. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link].

  • Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link].

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available at: [Link].

  • Qui, Y., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis. Available at: [Link].

  • Hein, J. E., et al. (2019). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Available at: [Link].

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link].

  • Singh, H. B., et al. (2025). Palladiumd(II) complexes of N-{2-(aryltelluro)ethyl}morpholine/piperidine: Synthesis, structure, application in Heck coupling and unprecedented conversion into nano-sized PdTe. ResearchGate. Available at: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link].

  • Yoshifuji, M., et al. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry. Available at: [Link].

  • Macmillan Group. Why C–N and C–O Couplings?. Available at: [Link].

  • Amgen. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link].

  • Sigman, M. S., et al. (2016). Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. Nature Chemistry. Available at: [Link].

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link].

  • Krska, S. W., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Available at: [Link].

  • Ley, S. V., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Letters. Available at: [Link].

  • Zhang, J., et al. (2021). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Nature Communications. Available at: [Link].

  • White, M. C., et al. (2009). Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation. Journal of the American Chemical Society. Available at: [Link].

Sources

Validation

Chiral Resolution and Enantiomeric Excess (ee) Validation of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate: A Comparative Guide

The development of enantiopure active pharmaceutical ingredients (APIs) requires rigorous stereochemical control. For complex intermediates like tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS 1369138-78-2)[1],...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of enantiopure active pharmaceutical ingredients (APIs) requires rigorous stereochemical control. For complex intermediates like tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate (CAS 1369138-78-2)[1], isolating the specific enantiomer is critical to ensuring target-binding efficacy and mitigating off-target toxicity. This molecule presents a unique stereochemical challenge: it possesses a single chiral center at the C3 position of the morpholine ring, flanked by a basic secondary amine and a bulky, lipophilic N-Boc-protected piperidine moiety.

As an Application Scientist, navigating the separation of this racemate requires understanding the mechanistic causality behind different resolution techniques. This guide objectively compares the two dominant strategies for resolving this intermediate—Preparative Chiral Supercritical Fluid Chromatography (SFC) and Classical Diastereomeric Salt Crystallization —and provides self-validating protocols for determining enantiomeric excess (ee).

Mechanistic Causality in Resolution Strategies

The physicochemical properties of tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate dictate the success of any resolution workflow. The secondary amine on the morpholine ring has a pKa of approximately 8.3, making it highly receptive to protonation by chiral organic acids.

Strategy A: Thermodynamic Control (Classical Resolution)

Classical resolution relies on macroscopic chiral symmetry breaking via the thermodynamic phase diagram of the mixture[2]. By introducing an enantiopure resolving agent, such as (-)-Di-p-toluoyl-L-tartaric acid ((-)-DTTA) or dibenzoyltartaric acid (DBTA)[3], the enantiomers are converted into a pair of diastereomeric salts. The bulky N-Boc-piperidine group amplifies the steric disparity between the resulting (R,R) and (S,R) salts. This structural difference translates into differential solubility in moderately polar solvents like 2-propanol, allowing the less soluble diastereomer to selectively precipitate out of the mother liquor[4][5].

Strategy B: Kinetic Control (Preparative Chiral SFC)

Chiral SFC operates on kinetic separation principles. It utilizes supercritical carbon dioxide ( scCO2​ ) combined with a polar organic modifier (e.g., methanol) to transport the racemate across an immobilized polysaccharide chiral stationary phase (CSP)[6][7]. The morpholine oxygen and NH act as hydrogen bond acceptors/donors, while the Boc carbonyl provides additional dipole-dipole interaction sites with the CSP. The low viscosity and high diffusivity of scCO2​ enable rapid mass transfer, making this a highly efficient, green alternative to traditional normal-phase HPLC[6][7].

ResolutionWorkflow Racemate Racemic tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate SFC_Path Chiral SFC (Preparative) Kinetic Separation Racemate->SFC_Path Salt_Path Classical Resolution Thermodynamic Control Racemate->Salt_Path SFC_Enant1 (R)-Enantiomer (High ee, Fast) SFC_Path->SFC_Enant1 SFC_Enant2 (S)-Enantiomer (High ee, Fast) SFC_Path->SFC_Enant2 Salt_Dia Diastereomeric Salts Crystallization Salt_Path->Salt_Dia ee_Val ee Validation (Analytical Chiral SFC) SFC_Enant1->ee_Val SFC_Enant2->ee_Val Salt_Free Freebasing & Extraction Salt_Dia->Salt_Free Salt_Enant Target Enantiomer (High ee, Scalable) Salt_Free->Salt_Enant Salt_Enant->ee_Val

Figure 1: Divergent workflows for the chiral resolution and ee validation of the morpholine derivative.

Objective Performance Comparison

When scaling up the synthesis of this intermediate, the choice between SFC and Classical Resolution depends heavily on the project phase (discovery vs. process chemistry). The table below summarizes the quantitative and operational trade-offs.

ParameterPreparative Chiral SFCClassical Diastereomeric Resolution
Primary Mechanism Transient diastereomeric interactions with CSPDifferential solubility of stable diastereomeric salts
Resolving Agent Immobilized Amylose/Cellulose (e.g., Chiralpak IC)Chiral Acids (e.g., (-)-DTTA, L-Tartaric Acid)
Time to Enantiopurity Hours (Continuous automated injection)Days (Iterative heating, cooling, and filtration)
Solvent Consumption Very Low (Recycled CO2​
  • minor modifier)[6]
High (Requires large volumes of 2-propanol/EtOH)[4]
Scalability Moderate (Limited by column loadability)Excellent (Easily scaled to multi-kilogram pilot plant)[4]
Typical Yield ~45-48% per enantiomer (near theoretical 50%)~30-40% for the target enantiomer (eutectic limits)[4]
CapEx / Cost High initial equipment cost (SFC instrumentation)Low (Standard reactors and filtration equipment)

Enantiomeric Excess (ee) Validation Methodologies

Validating the purity of the resolved enantiomer is non-negotiable. While dynamic covalent multicomponent assemblies and NMR with chiral solvating agents offer orthogonal validation[8], Analytical Chiral SFC remains the gold standard due to its sub-10-minute run times and baseline resolution capabilities[8].

Because the morpholine nitrogen is a secondary amine, it is prone to severe peak tailing caused by secondary interactions with residual silanol groups on the silica support of the CSP. Causality note: To suppress this, a basic additive (such as 0.1% diethylamine or ethanolamine) must be introduced into the polar modifier[6]. This additive competitively binds to the silanols, ensuring sharp, symmetrical peaks and accurate integration for ee calculation.

SaltMechanism Mix (R/S)-Amine (Racemate) Reaction Salt Formation (Thermodynamic Control) Mix->Reaction Acid (-)-DTTA (Chiral Resolving Agent) Acid->Reaction P_Salt (R)-Amine • (-)-DTTA (Less Soluble Diastereomer) Reaction->P_Salt N_Salt (S)-Amine • (-)-DTTA (More Soluble Diastereomer) Reaction->N_Salt Solid Precipitate (Crystal Lattice) P_Salt->Solid Crystallizes Liquor Mother Liquor (Solution) N_Salt->Liquor Remains Dissolved

Figure 2: Mechanistic pathway of macroscopic chiral symmetry breaking via diastereomeric salt formation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and scientific integrity.

Protocol A: Classical Resolution via (-)-DTTA Crystallization

This protocol leverages the differential solubility of morpholine salts in 2-propanol[4].

  • Salt Formation: Dissolve 1.0 equivalent of racemic tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate in 20 volumes of 2-propanol. Heat the solution to 60°C under continuous stirring.

  • Chiral Acid Addition: Slowly add 0.5 to 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid ((-)-DTTA)[4]. Maintain at 60°C for 30 minutes to ensure complete dissolution and thermodynamic equilibration.

  • Controlled Crystallization: Cool the reactor linearly to 20°C over 4 hours. Self-Validation Step: Monitor the mother liquor via HPLC. If the ee of the mother liquor plateaus, the eutectic point has been reached, and further cooling will co-precipitate the undesired diastereomer[2].

  • Isolation: Filter the resulting thick slurry. Wash the filter cake with cold 2-propanol (2 volumes) to remove residual mother liquor.

  • Freebasing: Suspend the isolated salt in dichloromethane (DCM) and add 1M aqueous NaOH until the aqueous layer reaches pH 10. Extract the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the enantiopure free amine.

Protocol B: Analytical Chiral SFC for ee Determination

This protocol utilizes a basic modifier to prevent amine-silanol tailing[6].

  • Sample Preparation: Dissolve the isolated free amine from Protocol A in HPLC-grade Methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • SFC System Configuration:

    • Column: Chiralpak IC (Amylose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: scCO2​ / Methanol containing 0.1% Diethylamine (DEA)[6].

    • Gradient: Isocratic 80:20 ( CO2​ :MeOH).

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar.

    • Temperature: 35°C.

    • Detection: UV at 210 nm and 254 nm.

  • System Suitability & Validation: Inject a racemic standard first. Self-Validation Step: Ensure the resolution factor ( Rs​ ) between the (R) and (S) peaks is > 1.5. Inject the resolved sample. Calculate the enantiomeric excess using the area normalization method: ee(%)=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

References

  • molaid.com - tert-butyl 4-(morpholin-3-yl)piperidine-1-carboxylate - CAS 1369138-78-2. Available at: [Link]

  • ResearchGate - Solubility of chiral species as function of the enantiomeric excess. Coquerel, G. (2015). Journal of Pharmacy and Pharmacology. Available at: [Link]

  • ACS Publications - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Available at: [Link]

  • ACS Publications - Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. Journal of the American Chemical Society. Available at: [Link]

  • Shimadzu - Supercritical Fluid Extraction/Chromatography. Shimadzu Application Notes. Available at:[Link]

  • ResearchGate - Preparative Chiral SFC as a Green Technology for Rapid Access to Enantiopurity in Pharmaceutical Process Research. Welch, C. J., et al. (2005). Available at: [Link]

  • ACS Publications - Chiral Resolution of RS-Praziquantel via Diastereomeric Co-Crystal Pair Formation with l-Malic Acid. Crystal Growth & Design. Available at:[Link]

  • MDPI - Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA). Molecules. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

A Comprehensive Safety Guide for Handling tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate Hazard Assessment: Understanding the Risks Given the chemical structure of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Safety Guide for Handling tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

Hazard Assessment: Understanding the Risks

Given the chemical structure of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate, it is prudent to anticipate potential hazards associated with its constituent functional groups. Structurally related compounds, such as various Boc-protected piperidines and morpholine derivatives, are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] Some related compounds are also classified as harmful if swallowed.[2][3][4]

Anticipated Hazard Classifications:

Hazard ClassCategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2][3][4]
Acute Toxicity (Oral)Category 4Harmful if swallowed[2][3][4]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. These controls are designed to isolate the hazard from the worker.

  • Chemical Fume Hood: All weighing, handling, and transfer of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate should be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any dust or aerosols that may be generated.[2][6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7] This helps to dilute and remove any fugitive emissions.

  • Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE plan is critical for the safe handling of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate. The following PPE is required:

Hand Protection
  • Gloves: Wear nitrile or butyl rubber gloves that have been tested to relevant standards (e.g., EN 374 in Europe or ASTM F739 in the US).[8][9] Always inspect gloves for any signs of degradation or puncture before use.[2][10]

  • Glove Removal Technique: Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2][10]

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required.[8]

  • Chemical Goggles and Face Shield: When there is a risk of splashing or aerosol generation, chemical goggles and a face shield should be worn.[2] It is important to note that contact lenses can absorb and concentrate irritants and should not be worn when handling this chemical.[8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn at all times.

  • Full-Body Protection: For larger quantities or in situations with a higher risk of exposure, a complete suit protecting against chemicals is recommended.[2][10]

  • Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.

Respiratory Protection
  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is necessary.[8] For powdered substances, a particulate respirator (e.g., N95, P95, or P100) may be appropriate.[2] For vapors or gases, an air-purifying respirator with organic vapor cartridges may be required.[10] A complete respiratory protection program, including fit testing, should be implemented.[8]

Safe Handling and Operational Plan

A systematic approach to handling tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate will minimize the risk of exposure.

Caption: A step-by-step workflow for the safe handling of tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate.

Step-by-Step Protocol:

  • Pre-Handling:

    • Thoroughly review the safety data sheets of structurally similar compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.

  • Handling:

    • Carefully weigh and transfer the compound, avoiding the generation of dust.[2][6]

    • Keep the container tightly closed when not in use.[11]

    • Avoid contact with skin, eyes, and clothing.[2][11]

    • Do not eat, drink, or smoke in the laboratory.[6][9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.[2][6]

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[11]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Disposal
  • Waste Characterization: All waste containing tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate must be treated as hazardous waste.

  • Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[2][11] Do not mix with other waste streams.

  • Disposal Method: Dispose of chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not dispose of down the drain.[2][13]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][6] Remove contaminated clothing and wash it before reuse.[7][13] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][14] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[14]

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][15][16]

    • For large spills, contain the spill and absorb it with an inert material.

    • Ventilate the area and wash the spill site after material pickup is complete.

References

  • tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate - NextSDS. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Aaronchem. (2024, November 1). Retrieved from [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 4-Piperidinopiperidine - Safety Data Sheet. (n.d.). Antibodies. Retrieved from [Link]

  • HAZARD SUMMARY - 1-ETHYL PIPERIDINE. (n.d.). NJ.gov. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved from [Link]

  • tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate - NextSDS. (n.d.). Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Retrieved from [Link]

Sources

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